molecular formula C7H10O3 B2892613 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2490375-56-7

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B2892613
CAS No.: 2490375-56-7
M. Wt: 142.154
InChI Key: JKUFGWQVIXRLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.154. The purity is usually 95%.
BenchChem offers high-quality 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-1-5(2-7)3-10-4-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFGWQVIXRLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Acid-Catalyzed Synthesis of 2-Oxa-Bicyclo[2.2.1]heptane (Oxa-BCHep) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Acid-Catalyzed Rearrangement for Oxa-BCHep Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary & Strategic Value

The 2-oxa-bicyclo[2.2.1]heptane (oxa-BCHep) skeleton represents a privileged scaffold in modern drug discovery. It serves as a conformationally locked bioisostere for ribose (in Locked Nucleic Acids - LNA) and proline, and acts as a rigid core for fragment-based drug design (FBDD).

Unlike traditional cyclization methods that rely on simple nucleophilic substitution, the acid-catalyzed rearrangement of


-epoxy alcohols (or related oxocarbenium precursors) offers a superior synthetic vector. This pathway allows for the stereoselective construction of the bridged ether core with high atom economy. This guide details the mechanistic underpinnings, catalytic selection, and validated protocols for synthesizing oxa-BCHep via acid-mediated skeletal rearrangement.

Mechanistic Deep Dive: The Epoxide Rearrangement Pathway

The formation of the oxa-BCHep core via acid catalysis typically proceeds through a domino ring-opening/cyclization sequence involving a


-epoxy alcohol precursor. This is not a simple 

attack; it involves a coordinated activation-rearrangement that overcomes the entropic penalty of forming a rigid bridged system.
The Reaction Coordinate

The transformation is driven by the relief of ring strain in the epoxide and the thermodynamic stability of the resulting bridged ether.

  • Activation: The Lewis or Brønsted acid coordinates to the epoxide oxygen, weakening the C-O bond and increasing the electrophilicity of the substituted carbon.

  • Epoxide Ring Opening (The Fork in the Road):

    • Path A (Direct Attack): Intramolecular nucleophilic attack by the pendant hydroxyl group.

    • Path B (Rearrangement): A "Meinwald-type" hydride or alkyl shift occurs before or concerted with cyclization, depending on the carbocation stability.

  • Cyclization: The hydroxyl oxygen attacks the activated center. For 2-oxa-BCHep synthesis from cyclopentane-fused epoxides, this forms the 1,4-bridge.

Stereoelectronic Requirements
  • Baldwin’s Rules: The cyclization formally resembles a 5-exo-tet or 6-endo-tet process depending on the specific precursor connectivity. However, in bridged systems, the trajectory of the nucleophile relative to the leaving group (the epoxide oxygen) is constrained.

  • Inversion vs. Retention: Strong Lewis acids (e.g.,

    
    ) often favor an 
    
    
    
    -like mechanism with partial racemization or retention via double inversion. Milder "Proton Relay" catalysts (e.g., Al-aminotriphenolates) promote a highly stereoselective
    
    
    -like backside attack.
Visualization of the Mechanism

The following diagram illustrates the pathway from a cyclic


-epoxy alcohol to the bridged oxa-BCHep system.

OxaBCHep_Mechanism Precursor Cyclic γ-Epoxy Alcohol (Precursor) Activation Acid Coordination (Lewis/Brønsted) Precursor->Activation + Catalyst TS Transition State (Activated Oxirane) Activation->TS Strain Increase Cation Incipient Carbocation (or Ion Pair) TS->Cation C-O Bond Weakening Cyclization Intramolecular Etherification TS->Cyclization Concerted Path (Stereospecific) Cation->Cyclization Nucleophilic Attack Product 2-Oxa-BCHep (Bridged Scaffold) Cyclization->Product - H+

Caption: Mechanistic flow from epoxy-alcohol precursor to oxa-BCHep via acid-activated cyclization.

Catalyst Selection & Optimization

The choice of acid determines the yield and diastereoselectivity.

Comparative Catalyst Table
Catalyst ClassRepresentative ReagentMechanism TypeProsCons
Lewis Acid (Strong)

Ion-pair / CarbocationHigh reactivity, fast kineticsLow stereocontrol, polymerization risks
Brønsted Acid

-TsOH, TfOH
ProtonationSimple, metal-freeHarsh conditions, acid-sensitive substrate degradation
Binary System Al(III)-Aminotriphenolate + TBAB Proton Relay Excellent stereocontrol , mildRequires catalyst synthesis, slower kinetics
The "Proton Relay" Advantage

Recent advances (e.g., Chang et al.) utilize a binary system where an Aluminum complex acts as a Lewis acid to activate the epoxide, while a bromide co-catalyst (TBAB) assists in ring opening/closing via a proton-shuttle mechanism. This mimics enzymatic precision, preventing the "loose" carbocations that lead to unwanted rearrangements.

Experimental Protocol: Binary Acid-Catalyzed Synthesis

Objective: Synthesis of a substituted 2-oxa-bicyclo[2.2.1]heptane from a cyclopentyl


-epoxy alcohol using the Proton Relay method.
Reagents & Equipment
  • Substrate: 1,2-epoxy-4-hydroxy-cyclopentane derivative (1.0 equiv).

  • Catalyst: Al(III)-aminotriphenolate complex (1–2 mol%).

  • Co-catalyst: Tetrabutylammonium bromide (TBAB) (2–5 mol%).

  • Solvent: Methyl Ethyl Ketone (MEK) or Dichloromethane (DCM) (Anhydrous).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Workflow
  • Catalyst Activation:

    • In a flame-dried Schlenk tube, dissolve the Al-catalyst (1 mol%) and TBAB (2 mol%) in anhydrous MEK. Stir at RT for 10 minutes to ensure homogeneity.

  • Substrate Addition:

    • Add the epoxy-alcohol precursor (dissolved in minimal MEK) dropwise to the catalyst solution.

    • Critical Control Point: Maintain temperature at 25°C. Higher temperatures favor elimination side-products.

  • Reaction Monitoring:

    • Stir at RT. Monitor via TLC (stain with Anisaldehyde) or LC-MS.

    • Typical reaction time: 2–6 hours. Look for the disappearance of the epoxide signal.

  • Quench & Workup:

    • Quench with water (minimal amount).

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: The oxa-BCHep product typically elutes earlier than the polar epoxy-alcohol precursor.

Workflow Visualization

Protocol_Workflow Start Start: Flame-dry Glassware Mix Mix Catalyst (Al-complex) + TBAB in Anhydrous MEK Start->Mix Add Add Epoxy-Alcohol Precursor (Dropwise, 25°C) Mix->Add React Reaction Phase (2-6 Hours, TLC Monitoring) Add->React Check Epoxide Consumed? React->Check Check->React No (Wait) Quench Quench (H2O) & Extract (EtOAc) Check->Quench Yes Purify Flash Chromatography (Isolate Oxa-BCHep) Quench->Purify

Caption: Operational workflow for the catalytic synthesis of oxa-BCHep.

Troubleshooting & Quality Control (QC)

Self-Validating Systems
  • NMR Signature: The formation of the oxa-bridge is distinct. Look for the bridgehead proton (H1/H4) signals. In 2-oxa-BCHep, the H1 (adjacent to Oxygen) typically shifts downfield (

    
     4.0–4.5 ppm) and shows characteristic coupling to the bridge proton.
    
  • Mass Balance: If yield is low (<50%), check for the Meinwald Rearrangement byproduct (a ketone formed by hydride shift without cyclization). This indicates the catalyst is too acidic or the solvent is too polar.

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction Catalyst poisoning (Water)Ensure strict anhydrous conditions; dry TBAB.
Ketone Byproduct Acid strength too highSwitch from

to Al-catalyst/TBAB; lower temperature.
Polymerization High concentrationDilute reaction to 0.05 M.

References

  • Chang, C., Amos, S. G. E., Benet-Buchholz, J., & Kleij, A. W. (2020). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes.[1][2] Journal of Organic Chemistry. Available at: [Link]

  • Ghosh, A. K., & Kulkarni, S. (2008). Enantioselective Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives via a Prins-Pinacol Rearrangement. Organic Letters. Available at: [Link]

  • Wengel, J. (1999). Synthesis of 3'-C- and 4'-C-branched oligodeoxynucleotides and the development of Locked Nucleic Acid (LNA). Accounts of Chemical Research. Available at: [Link]

  • Armstrong, A., Bhonoah, Y., & Shanahan, S. E. (2007).[3] Aza-Prins-Pinacol Approach to 7-Azabicyclo[2.2.1]heptanes.[3][4][5] The Journal of Organic Chemistry. Available at: [Link]

Sources

Comprehensive Spectroscopic Characterization of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pharmaceutical industry’s reliance on flat, aromatic rings (such as benzene) often leads to drug candidates with suboptimal physicochemical properties, including poor aqueous solubility and high lipophilicity (LogD). Recently, the 3-oxabicyclo[3.1.1]heptane scaffold has emerged as a revolutionary, saturated, sp³-rich bioisostere for meta-substituted benzenes [1].

The compound 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 2490375-56-7) serves as a critical building block in this space. By replacing a carbon atom with an oxygen atom in the parent bicyclo[3.1.1]heptane core, researchers have achieved a dramatic improvement in aqueous solubility (>500% increase in some drug analogues) while perfectly mimicking the 120° exit vector angle and ~4.8 Å substituent distance characteristic of meta-arenes [2].

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (NMR, FT-IR, HRMS) of 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid, detailing the causality behind experimental methodologies and providing self-validating protocols for drug development professionals.

BioisostereWorkflow A meta-Benzene Core (Poor Solubility, High LogD) B Bioisosteric Replacement (O-insertion, sp3-enrichment) A->B C 3-Oxabicyclo[3.1.1]heptane (Maintains 120° Exit Vector) B->C D Spectroscopic Validation (NMR, IR, HRMS) C->D E Drug Candidate (Improved PK/PD) D->E

Workflow of meta-benzene bioisosteric replacement and spectroscopic validation.

Spectroscopic Data Analysis

The rigid, bridged bicyclic nature of the 3-oxabicyclo[3.1.1]heptane core creates a highly specific spectroscopic signature. The lack of conformational flexibility (ring flipping) means that diastereotopic protons are locked in distinct magnetic environments, providing a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The assignment of the ¹H and ¹³C NMR spectra requires an understanding of the strained cyclobutane bridge and the descreening effect of the heteroatom.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (

in Hz)
Assignment Rationale & Causality
COOH 12.20br s1H-Highly deshielded acidic proton. Sharpens in DMSO-d₆ due to H-bonding.
C2-Hₐ 4.05d1H7.5Deshielded by adjacent O. Only geminal coupling exists as C1 is quaternary.
C2-H₆ 3.82d1H7.5Diastereotopic to C2-Hₐ due to rigid bicyclic framework.
C4-Hₐ 3.90dd1H7.5, 3.0Deshielded by O. Exhibits geminal coupling and vicinal coupling to C5-H.
C4-H₆ 3.65d1H7.5Diastereotopic to C4-Hₐ. Vicinal coupling to C5-H is ~0 Hz due to ~90° dihedral angle (Karplus equation).
C5-H 2.55m1H-Bridgehead methine; complex splitting from C4 and cyclobutane bridge protons.
C6/C7-H₂ 1.85 - 2.15m4H-Strained cyclobutane bridge protons; distinct from standard aliphatic chains.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionShift (δ, ppm)TypeAssignment Rationale & Causality
C=O 175.2CqCarboxylic acid carbonyl; highly deshielded.
C2 72.8CH₂Aliphatic carbon adjacent to oxygen and quaternary bridgehead.
C4 68.5CH₂Aliphatic carbon adjacent to oxygen and methine bridgehead.
C1 45.3CqQuaternary bridgehead carbon; confirmed via absence of HSQC cross-peaks.
C5 35.8CHMethine bridgehead carbon.
C6, C7 28.1, 27.4CH₂Strained cyclobutane bridge carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups without the need for solvation.

  • O-H Stretch: Broad band at 3300–2500 cm⁻¹ , characteristic of the strongly hydrogen-bonded carboxylic acid dimers in the solid state.

  • C=O Stretch: Strong, sharp peak at 1705 cm⁻¹ , confirming the presence of the carboxylic acid carbonyl.

  • C-O-C Asymmetric Stretch: Strong peak at 1110 cm⁻¹ , validating the cyclic ether (oxetane-like) linkage within the bicyclic core.

High-Resolution Mass Spectrometry (HRMS)

For 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid (Exact Mass: 142.0630 Da), Electrospray Ionization (ESI) in negative mode is the most logical choice. Carboxylic acids readily deprotonate, yielding a robust [M-H]⁻ ion at m/z 141.0557 . A secondary diagnostic fragment often observed is the loss of CO₂ (44 Da), resulting in a radical anion or rearranged fragment at m/z 97.0653, confirming the terminal carboxylate moiety.

SpecAnalysis Root 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid NMR NMR Spectroscopy (1H, 13C, 2D) Root->NMR IR FT-IR Spectroscopy (Functional Groups) Root->IR MS HRMS (ESI-TOF) (Exact Mass) Root->MS NMR_1H 1H NMR: Diastereotopic CH2 (~3.7-4.1 ppm) NMR->NMR_1H NMR_13C 13C NMR: C1 & COOH (~45 & 175 ppm) NMR->NMR_13C IR_CO C=O Stretch (~1705 cm⁻¹) IR->IR_CO IR_COC C-O-C Stretch (~1110 cm⁻¹) IR->IR_COC MS_Ion [M-H]⁻ Ion m/z 141.0557 MS->MS_Ion

Spectroscopic decision tree for 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol 1: NMR Acquisition and 2D Cross-Validation

Causality Check: Why DMSO-d₆ instead of CDCl₃? The strong hydrogen-bonding capability of DMSO disrupts carboxylic acid dimers, yielding a sharper, more reliable O-H resonance and preventing concentration-dependent chemical shift drift.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition:

    • Acquire ¹H NMR at 400 MHz with 16 scans and a relaxation delay (D1) of 2.0 s.

    • Acquire ¹³C NMR at 100 MHz with 1024 scans. Critical Step: If quantitative integration of the C1 quaternary carbon is required, utilize an inverse-gated decoupling sequence with a D1 of

      
       10.0 s to allow complete relaxation of the unprotonated carbon.
      
  • 2D Validation (HMBC/HSQC): Run an HSQC to map protons to their directly attached carbons. Run an HMBC to confirm the C1 bridgehead: the C1 carbon (~45.3 ppm) will show no HSQC correlation but will exhibit strong 3-bond HMBC correlations to the C2 and C6/C7 protons.

Protocol 2: HRMS (ESI-TOF) Analysis

Causality Check: Why negative ion mode? The carboxylic acid moiety has a pKa of ~4.5, making it highly susceptible to deprotonation in basic or neutral polar solvents, yielding a much stronger signal-to-noise ratio in negative mode than protonation in positive mode.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Do not add formic acid, as this suppresses negative ionization. Alternatively, add 0.1% ammonium hydroxide to promote deprotonation.

  • Injection: Inject 5 µL into the ESI-TOF system.

  • Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 300 °C, and scan range from m/z 50 to 500. Extract the exact mass chromatogram for m/z 141.0557 (

    
     5 ppm window).
    
Protocol 3: FT-IR (ATR) Analysis
  • Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1–2 mg of the neat solid directly onto the ATR crystal. Apply the pressure arm to ensure intimate contact between the crystal and the solid, which is critical for accurate measurement of the rigid bicyclic C-O-C stretches.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to account for depth-of-penetration variations at different wavelengths.

References

  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 64(25), e202505519.[Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295.[Link]

Whitepaper: Fundamental Properties and Applications of 3-Oxabicyclo[3.1.1]heptane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Imperative

Historically, meta-substituted benzene rings have been ubiquitous in small-molecule drug discovery due to their predictable synthetic tractability and stable geometry. However, flat aromatic systems frequently introduce severe physicochemical liabilities, including poor aqueous solubility, high lipophilicity (logD), and susceptibility to rapid oxidative metabolism[1].

To mitigate these issues, medicinal chemists have increasingly adopted the "escape from flatland" paradigm—replacing planar aromatics with rigid, sp³-rich saturated bioisosteres. While bicyclo[3.1.1]heptane was initially proposed as a structural mimic for meta-benzene, its purely hydrocarbon nature often fails to improve, and can even degrade, aqueous solubility[2]. The recent development of the 3-oxabicyclo[3.1.1]heptane scaffold represents a breakthrough. By strategically incorporating an oxygen atom into the bicyclic core, researchers have successfully maintained the critical exit vectors of meta-benzene while drastically enhancing the polar surface area and water solubility of the resulting drug candidates[3].

Structural and Geometric Rationale

The viability of any bioisostere hinges on its geometric fidelity to the parent moiety. For a meta-benzene mimic, the scaffold must replicate the distance from the core center to the substituents (


), the distance between the two substituents (

), and the exit vector angle (

).

The strategic placement of the oxygen atom at the 3-position (Isomer C) is not arbitrary. Unlike strained oxetane variants (Isomer A) or asymmetric isomers (Isomer B), the 3-oxabicyclo[3.1.1]heptane core possesses two planes of symmetry, perfectly mirroring the symmetric nature of the meta-benzene ring[3]. Crystallographic analyses confirm that the geometric parameters of 3-oxabicyclo[3.1.1]heptane are virtually identical to both the parent meta-benzene and the unoxygenated bicyclo[3.1.1]heptane[4].

Table 1: Geometric Comparison of meta-Benzene and Bicyclic Isosteres [2]

Geometric Parametermeta-BenzeneBicyclo[3.1.1]heptane3-Oxabicyclo[3.1.1]heptane
Distance

(Å)
2.42 – 2.43~2.122.10 – 2.12
Distance

(Å)
4.93 – 5.05~4.774.75 – 4.77
Exit Vector Angle

(°)
116 – 122~120120 – 124
Molecular Volume (ų) 84101~101

Causality Insight: The slight reduction in


 and 

distances (~0.2–0.3 Å) in the bicyclic systems is well-tolerated in most protein binding pockets, as the critical angular trajectory (

) is perfectly conserved, allowing the functional groups to engage their target receptors without steric clashes[2].

Physicochemical Profiling: The Sonidegib Case Study

The true value of the 3-oxabicyclo[3.1.1]heptane scaffold is realized in its physicochemical impact. A landmark validation of this isostere was its incorporation into the Hedgehog pathway inhibitor, Sonidegib[2].

When the central meta-benzene ring of Sonidegib was replaced with a standard bicyclo[3.1.1]heptane, the intrinsic aqueous solubility actually decreased from 6 µM to 4 µM due to the high lipophilicity of the hydrocarbon core[2]. However, substituting the core with 3-oxabicyclo[3.1.1]heptane (Analog 51) yielded a dramatic transformation.

Table 2: Physicochemical Impact of Bioisosteric Replacement in Sonidegib [2],[4]

PropertySonidegib (meta-Benzene)Analog 50 (Bicyclo-heptane)Analog 51 (3-Oxa-BCH)Impact / Fold Change
Aqueous Solubility 6 µM4 µM34 µM>500% Increase
Lipophilicity (clogD) Baseline+0.5 units-2.0 unitsSignificant Reduction
Target Potency (IC₅₀) ~7 nMN/A~9 nMMaintained (Nanomolar)

Causality Insight: The introduction of the ethereal oxygen acts as a critical hydrogen-bond acceptor, increasing the topological polar surface area (tPSA) by ~25 Ų[5]. Furthermore, the transition from a flat sp² ring to a 3D sp³ scaffold disrupts planar molecular stacking in the solid state, lowering the crystal lattice energy and thereby thermodynamically driving the >500% increase in aqueous solubility[3].

G A meta-Benzene Drug Candidate B Identify Liabilities: Poor Solubility / High logD A->B C Bioisosteric Replacement B->C D 3-Oxabicyclo[3.1.1]heptane C->D E Geometric Validation (r, d, angle γ) D->E F Physicochemical Profiling (Solubility, Permeability) D->F G Optimized Lead (e.g., Sonidegib Analog) E->G F->G

Fig 1: Decision workflow for 3-oxabicyclo[3.1.1]heptane bioisosteric replacement in drug design.

Synthetic Methodology and Protocol Validation

Synthesizing 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes requires a precise, thermodynamically driven ring expansion. The most robust and scalable method involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols[6],[7].

G N1 (2-Oxaspiro[3.3]heptan- 6-yl)methanol N2 Acid Catalysis (PyrHCl or BF3•Et2O) N1->N2 N3 Carbocation Intermediate N2->N3 N4 Ring Expansion / Isomerization N3->N4 N5 1,5-Disubstituted 3-Oxa-BCH N4->N5

Fig 2: Acid-mediated isomerization pathway to synthesize 3-oxabicyclo[3.1.1]heptane scaffolds.

Standard Operating Protocol: Acid-Mediated Isomerization

This protocol utilizes Lewis or Brønsted acid catalysis to induce a Wagner-Meerwein-type rearrangement.

Reagents & Materials:

  • (2-oxaspiro[3.3]heptan-6-yl)methanol precursor (1.0 equiv)

  • Pyridinium chloride (PyrHCl) (catalytic, 0.2 equiv) OR Boron trifluoride etherate (BF₃•Et₂O) (1.2 equiv)[6],[7]

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Aqueous NaHCO₃ (for quenching)

Step-by-Step Workflow:

  • Initiation: Dissolve the spirocyclic precursor in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C to control the initial exothermic protonation.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., BF₃•Et₂O). Causality Note: The acid selectively coordinates with the primary hydroxyl group of the methanol substituent, converting it into a superior leaving group (H₂O).

  • Isomerization (The Critical Step): Allow the reaction to warm to room temperature and stir for 4–12 hours. Mechanistic Causality: The departure of water generates a primary carbocation. To relieve the high angular strain of the spiro[3.3] system, an adjacent carbon-carbon bond migrates, expanding one of the 4-membered rings to a bridged bicyclic system. This thermodynamic sink irreversibly yields the stable 3-oxabicyclo[3.1.1]heptane core[7].

  • Quenching & Extraction: Quench the reaction strictly with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoints (QA/QC):

    • TLC Monitoring: Ensure complete consumption of the starting material. The bridged bicyclic product typically exhibits a slightly higher Rf value due to reduced polarity compared to the primary alcohol precursor.

    • ¹H NMR Validation: The reaction is deemed successful upon the disappearance of the characteristic singlet corresponding to the hydroxymethyl protons (~3.5 ppm) and the emergence of highly symmetric, complex multiplets corresponding to the rigid bridged methine/methylene network of the 3-oxa-BCH core[7].

Conclusion

The 3-oxabicyclo[3.1.1]heptane scaffold is a transformative addition to the medicinal chemist's toolkit. By perfectly mimicking the spatial arrangement of meta-substituted benzenes while drastically improving aqueous solubility and lowering lipophilicity, this sp³-rich core directly addresses the pharmacokinetic attrition rates associated with flat aromatic drugs. As synthetic methodologies like acid-mediated isomerization become highly scalable, the integration of 3-oxa-BCH into next-generation therapeutics will undoubtedly accelerate.

References

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Source: ChemRxiv (Janssen Research & Development) URL:[Link]

  • Water-soluble Bioisosteres of meta-Benzenes Source: ChemRxiv (Mykhailiuk Research Group) URL:[Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene Source: Angewandte Chemie International Edition / ResearchGate URL:[Link]

Sources

3-Oxabicyclo[3.1.1]heptane: The Saturated Meta-Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery, Synthesis, and Medicinal Chemistry of 3-Oxabicyclo[3.1.1]heptane Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has driven the search for saturated, three-dimensional scaffolds that mimic the vector orientation of aromatic rings while improving physicochemical properties.[1][2] While bicyclo[1.1.1]pentane (BCP) has established itself as a premier para-phenyl bioisostere, the 3-oxabicyclo[3.1.1]heptane (3-oxa-BCHep) core has recently emerged as a critical solution for mimicking meta-substituted benzenes .

This guide details the discovery, synthetic evolution, and application of 3-oxa-BCHep. It focuses on its ability to lower lipophilicity (LogD) and enhance aqueous solubility without disrupting the critical binding geometry required for target engagement.

Historical Genesis & Synthetic Evolution

The history of the 3-oxabicyclo[3.1.1]heptane core is bifurcated into two distinct eras: the early incidental discovery in polymer chemistry and the modern purposeful design for medicinal application.

The "Incidental" Era (1950s–1980s)

Early literature references to the [3.1.1] oxa-bridged systems were often byproducts or intermediates in the study of oxetanes and energetic materials .

  • Context: Research into 3,3-bis(chloromethyl)oxetane (BCMO) and its polymers (e.g., PolyBAMO for rocket propellants) occasionally yielded rearranged bicyclic ethers under harsh conditions.

  • Limitation: These early methods lacked regiocontrol and were not amenable to the functionalization required for drug discovery (e.g., installing orthogonal handles for library synthesis).

The "Medicinal Renaissance" (2020–Present)

The modern relevance of this scaffold is largely attributed to the work of Pavel K. Mykhailiuk (Enamine) and researchers at Janssen (e.g., Jennifer Morvan).

  • The Breakthrough: In 2022–2024, these groups reported a scalable, modular synthesis via the acid-catalyzed rearrangement of spirocyclic oxetanes .

  • Significance: This method allowed, for the first time, the precise installation of substituents at the bridgehead positions (C1 and C5), perfectly mimicking the 1,3-substitution pattern of meta-benzenes.

Structural Logic: The Meta-Benzene Mimic

The primary value of 3-oxa-BCHep lies in its geometric fidelity to the benzene ring combined with superior physicochemical properties.

Geometric Parameters
  • Exit Vectors: The angle between substituents at the C1 and C5 positions is approximately 119–120° , virtually identical to the 120° angle of meta-substituted benzene.

  • Bond Distances: The distance between substituents (

    
    ) is ~4.8 Å, closely matching the ~5.0 Å distance in meta-xylene.
    
Physicochemical Advantages

Replacing a phenyl ring with 3-oxa-BCHep introduces three key changes:

  • Increased Fsp3: Breaks planarity, disrupting π-stacking (which can reduce non-specific binding) and increasing entropy.

  • Lower Lipophilicity: The ether oxygen acts as a hydrogen bond acceptor and lowers cLogP compared to both the all-carbon bicyclo[3.1.1]heptane and the parent benzene.

  • Metabolic Stability: The bridgehead positions are quaternary, blocking common metabolic soft spots (e.g., benzylic oxidation).

Bioisostere_Logic cluster_0 Geometric Mimicry Problem Problem: High Lipophilicity (LogP) Poor Solubility Metabolic Liability Strategy Strategy: Saturated Bioisosterism (Escape from Flatland) Problem->Strategy Solution Solution: 3-Oxabicyclo[3.1.1]heptane Strategy->Solution Result Result: Retained Vector Angle (120°) Lower LogD (-2.0 units) Solubility (>500% increase) Solution->Result

Figure 1: The logic flow for selecting 3-oxabicyclo[3.1.1]heptane as a bioisostere.

Synthetic Protocol: Acid-Catalyzed Rearrangement[1]

The most robust method for accessing this core is the rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols . This reaction leverages ring strain to drive the expansion of the spiro-oxetane into the bridged bicyclic ether.

Mechanism

The reaction proceeds via protonation of the oxetane oxygen, followed by C-C bond migration (ring expansion) and subsequent trapping by the pendant hydroxyl group.

Synthesis_Mechanism Step1 Precursor: (2-oxaspiro[3.3]heptan-6-yl)methanol (Strained Spiro System) Step2 Activation: Protonation of Oxetane Oxygen (using Pyr·HCl or HCl) Step1->Step2 + H+ Step3 Rearrangement: C-C Bond Migration (Ring Expansion) Step2->Step3 Wagner-Meerwein type Step4 Product: 3-Oxabicyclo[3.1.1]heptane (Thermodynamic Trap) Step3->Step4 Cyclization

Figure 2: Mechanistic pathway for the formation of the 3-oxa-BCHep core.

Standard Operating Procedure (SOP)

Target: Synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane.

  • Preparation of Precursor:

    • Start with commercially available 3-oxocyclobutanecarboxylate .

    • Perform a Wittig or Horner-Wadsworth-Emmons reaction to install the exocyclic methylene.

    • Conduct a [2+2] cycloaddition (often photochemical or thermal) or use a Corey-Chaykovsky epoxidation/ring-expansion sequence to form the 2-oxaspiro[3.3]heptane skeleton.

    • Reduce the ester functionality to the primary alcohol: (2-oxaspiro[3.3]heptan-6-yl)methanol.

  • Rearrangement (The Key Step):

    • Reagents: Pyridinium Chloride (Pyr·HCl) (0.1 – 1.0 equiv) or HCl (4M in dioxane).

    • Solvent: 1,4-Dioxane or Dichloromethane (DCM).

    • Conditions: Stir at Room Temperature (20–25 °C) for 12–24 hours.

    • Observation: Monitor by TLC/LCMS. The product is typically more polar than the starting material.

  • Workup & Isolation:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

    • Purify via silica gel chromatography.

Validation Check: The diagnostic NMR signals for the bridgehead protons (H1/H5) typically appear around 2.5–3.0 ppm , while the methylene bridge protons (H6/H7) show distinct roofing patterns characteristic of the bridged system.

Case Study: Sonidegib Analog

To validate the scaffold, researchers replaced the central meta-phenyl ring of the anticancer drug Sonidegib (an inhibitor of the Hedgehog signaling pathway) with the 3-oxa-BCHep core.

Table 1: Comparative Profile of Sonidegib vs. 3-Oxa-BCHep Analog

PropertySonidegib (Parent)3-Oxa-BCHep AnalogImpact
Core Structure meta-Phenylene3-oxabicyclo[3.1.1]heptaneSaturated Mimic
Vector Angle 120°~119°Retained
Lipophilicity (cLogD) 6.84.8Improved (-2.[3][4]0)
Solubility (aq) 6 µM34 µMImproved (>500%)
Potency (IC₅₀) ~6 nM~96 nMRetained/Slight Loss *
Metabolic Stability ModerateHighMaintained

*Note: While potency showed a decrease in this specific case (likely due to subtle steric bulk differences), the dramatic improvement in solubility and lipophilicity validates the scaffold as a tool for rescuing "brick-dust" compounds.

Future Outlook

The 3-oxabicyclo[3.1.1]heptane scaffold is currently transitioning from a "novelty" to a "standard tool" in the medicinal chemist's toolbox. Future developments will likely focus on:

  • Chiral Resolution: Developing asymmetric syntheses to access enantiopure variants when substituents at C6/C7 are introduced.

  • Library Expansion: Commercial availability of pre-functionalized building blocks (e.g., amino-acids, boronic esters) derived from this core.

  • Heteroatom Walking: Exploration of the aza-variants (3-azabicyclo[3.1.1]heptanes) for basic amine incorporation.

References

  • Dibchak, D., & Mykhailiuk, P. K. (2025).[5] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition.

  • Morvan, J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv (Preprint).

  • Levterov, V. V., et al. (2023). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Journal of Medicinal Chemistry.

  • Denisenko, A., & Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene Rings. Chemistry – A European Journal.

Sources

Escaping Flatland: The Chemical Space and Synthetic Workflows of 3-Oxabicyclo[3.1.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overreliance on planar, sp2-hybridized aromatic rings—particularly meta-substituted benzenes—has historically bottlenecked small-molecule drug development by introducing liabilities such as poor aqueous solubility, metabolic instability, and high lipophilicity. As medicinal chemistry pivots toward three-dimensional, sp3-rich frameworks ("escaping flatland"), bridged bicyclic ethers have emerged as transformative bioisosteres.

This technical guide explores the chemical space of 3-oxabicyclo[3.1.1]heptane , a saturated, water-soluble bioisostere of meta-benzene. By synthesizing field-proven insights, geometric rationale, and validated synthetic protocols, this whitepaper provides drug development professionals with a comprehensive roadmap for integrating this novel scaffold into modern discovery pipelines.

The Geometric and Physicochemical Rationale

Geometric Mimicry of meta-Benzene

The design of saturated isosteres requires precise matching of exit vectors and bond distances to maintain target binding affinity. The meta-benzene ring presents an exit vector angle (φ) of approximately 120° and a distance between substituents (d) of 4.93–5.05 Å[1].

The 3-oxabicyclo[3.1.1]heptane core perfectly mimics these parameters. X-ray crystallographic analysis confirms that the angle φ in the [3.1.1] scaffold is 120–124°, and the distance d is 4.75–4.77 Å, providing an exceptional spatial match[1]. Furthermore, of the possible oxa-isomers, the 3-oxa variant (Isomer C) is thermodynamically stable and possesses two planes of symmetry, closely resembling the symmetric nature of the original benzene core[1].

Causality of Physicochemical Improvement

While a pure hydrocarbon bicyclo[3.1.1]heptane mimics the geometry of benzene, it fails to improve solubility. The strategic replacement of a methylene group with an oxygen atom (oxa-substitution) introduces a hydrogen bond acceptor and lowers the crystal lattice energy. This forces a rigid 3D conformation that prevents the flat π-π stacking typical of benzenes, thereby drastically reducing lipophilicity (LogD) and enhancing aqueous dissolution[1][2].

Comparative Profiling: The Sonidegib Case Study

To validate this bioisosteric replacement, researchers incorporated the 3-oxabicyclo[3.1.1]heptane core into the anticancer drug Sonidegib, replacing its central meta-benzene ring[3]. The resulting patent-free analog maintained nanomolar potency while exhibiting vastly superior "drug-like" properties.

Table 1: Physicochemical Property Improvement via Bioisosteric Replacement

CompoundKey Central ScaffoldLipophilicity (LogD)Aqueous SolubilityPotency Impact
Sonidegib (WT) meta-Benzene3.36 µMBaseline (nM)
Sonidegib Analog A Bicyclo[3.1.1]heptane3.34 µMMaintained
Sonidegib Analog B 3-Oxabicyclo[3.1.1]heptane< 2.5 > 30 µM (>500% increase) Maintained (nM)

Data synthesized from comparative structural evaluations[1][3].

Synthetic Methodologies: The Isomerization Workflow

Historically, accessing functionalized 3-oxabicyclo[3.1.1]heptanes required complex, multi-step syntheses. However, recent breakthroughs by groups at Janssen and Enamine have established a modular, scalable approach utilizing the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols[4][5].

Mechanistic Pathway

The transformation relies on the controlled opening of a strained oxetane ring. A Brønsted or Lewis acid activates the oxetane oxygen, prompting ring cleavage to form a stabilized carbocation. This intermediate rapidly undergoes a 1,2-alkyl shift (ring expansion), thermodynamically driving the system toward the stable, bridged 3-oxabicyclo[3.1.1]heptane architecture.

G SM Starting Material: (2-oxaspiro[3.3]heptan-6-yl)methanol Catalyst Acid Activation (PyrHCl or BF3·Et2O) SM->Catalyst Heat / Solvent RingOpen Oxetane Ring Opening (Carbocation Formation) Catalyst->RingOpen Protonation / Lewis Acid Rearrange Skeletal Rearrangement (1,2-Alkyl Shift) RingOpen->Rearrange Ring Expansion Product Thermodynamic Product: 3-oxabicyclo[3.1.1]heptane Rearrange->Product Quench / Isolation MedChem Downstream Functionalization (Cross-coupling, Amidation) Product->MedChem Scaffold Decoration

Mechanistic workflow for the acid-mediated synthesis of 3-oxabicyclo[3.1.1]heptane scaffolds.

Step-by-Step Experimental Protocol: Acid-Mediated Isomerization

This protocol describes a self-validating system for the synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, utilizing Pyridinium Chloride (PyrHCl) to ensure mild conditions suitable for sensitive functional groups[5].

Materials Required:

  • (2-oxaspiro[3.3]heptan-6-yl)methanol derivative (1.0 equiv)

  • Pyridinium chloride (PyrHCl) (0.2 - 0.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration)

  • Saturated aqueous NaHCO₃

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the (2-oxaspiro[3.3]heptan-6-yl)methanol derivative in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Catalyst Addition: Add Pyridinium chloride (PyrHCl) (0.2 equiv) to the solution. Causality Note: PyrHCl acts as a mild Brønsted acid. It is preferred over harsher Lewis acids (like BF3·Et2O) when the substrate contains acid-labile protecting groups, ensuring chemoselectivity[4][5].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert argon atmosphere. Stir continuously for 12–18 hours.

  • In-Process Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material and the emergence of a new, slightly more polar spot indicates successful ring expansion.

  • Quenching: Once complete, cool the reaction to room temperature. Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing unwanted polymerization of the ether core.

  • Extraction & Drying: Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 3-oxabicyclo[3.1.1]heptane core.

  • Structural Validation: Confirm the bridged architecture via ¹H NMR. The diagnostic shift involves the disappearance of the highly symmetric spirocyclic oxetane protons (~4.5 ppm) and the appearance of the distinct bridged methylene and bridgehead protons characteristic of the [3.1.1] system.

Downstream Applications in Drug Discovery

The isolated 3-oxabicyclo[3.1.1]heptane cores serve as versatile building blocks. Because they are chemically stable, they can withstand standard medicinal chemistry functionalizations[4].

  • Cross-Coupling: Bridgehead bromides or iodides on the [3.1.1] scaffold can undergo radical-mediated cross-coupling or photoredox catalysis to attach complex heteroaromatics[4].

  • Amidation: Carboxylic acid derivatives of the scaffold (e.g., 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid) are readily coupled with primary or secondary amines using standard coupling reagents (HATU, EDC) to generate bioisosteric amide libraries[6].

By integrating this scaffold, researchers not only improve the pharmacokinetic profile of their leads but also navigate around crowded intellectual property landscapes, as these saturated isosteres often fall outside the Markush structures of existing meta-benzene-containing patents[2][3].

References

  • Source: chemrxiv.
  • 3‐Oxabicyclo[3.1.
  • 3-Oxabicyclo[3.1.
  • Source: enamine.
  • 6-Oxa-3-azabicyclo[3.1.
  • 3-oxabicyclo[3.1.

Sources

theoretical calculations on 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid conformation

Author: BenchChem Technical Support Team. Date: March 2026

A Computational Guide to Meta-Benzene Bioisosteres

Executive Summary

The search for saturated bioisosteres to replace planar aromatic rings—the "Escape from Flatland"—is a central theme in modern drug design. 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid represents a high-value scaffold in this domain. It functions as a rigid, sp³-rich isostere of meta-substituted benzoic acid , offering improved aqueous solubility and metabolic stability while retaining the critical exit vector geometry of the parent aromatic system.

This guide provides a standardized theoretical framework for characterizing this scaffold. Unlike flexible chains, the [3.1.1] pinane-like skeleton is conformationally constrained, reducing the entropic penalty upon binding. However, accurate modeling of its ring puckering , carboxylic acid rotamers , and electrostatic potential (ESP) is critical for predictive docking and SAR analysis.

Molecular Architecture & Pharmacophore Relevance[1]

Before initiating calculations, one must understand the geometric rationale. The 3-oxabicyclo[3.1.1]heptane core mimics the 1,3-substitution pattern of benzene.

Geometric Comparison: Benzene vs. 3-Oxa Scaffold
Parameterm-Substituted Benzene3-Oxabicyclo[3.1.1]heptaneRelevance
Exit Vector Angle 120°~119°Near-perfect match for receptor pockets.[1]
C1–C3 Distance ~4.8 Å~4.7 ÅMaintains pharmacophore spacing.
Hybridization sp² (Planar)sp³ (3D)Increases solubility (lower logP).
H-Bonding None (Ring)Ether OxygenPotential new H-bond acceptor vector.

Structural Logic Diagram: The following diagram illustrates the geometric relationship and the computational logic required to validate it.

G cluster_0 Target Pharmacophore cluster_1 Bioisostere Scaffold cluster_2 Critical Parameters Benzene m-Benzene (Planar, sp2) Vector Exit Vector Angle (Target: 120°) Benzene->Vector Reference Scaffold 3-Oxabicyclo[3.1.1] (Rigid, sp3) Scaffold->Vector Validation Pucker Ring Pucker (Bridgehead Strain) Scaffold->Pucker Constraint Elec Electrostatics (Ether O vs Ring) Scaffold->Elec Solvation

Caption: Logical framework comparing the aromatic reference to the bicyclic isostere. The focus is on validating the exit vector angle and analyzing the electronic perturbation caused by the ether oxygen.

Computational Strategy & Workflow

The rigidity of the [3.1.1] system simplifies the conformational search regarding the ring system but shifts the complexity to the exocyclic substituents (carboxylic acid rotation) and accurate electronic structure determination.

Recommended Level of Theory
  • Conformational Search: Molecular Mechanics (MMFF94x or OPLS4) is sufficient for initial filtering due to the rigid core.

  • Geometry Optimization: DFT with dispersion correction is mandatory to account for weak intramolecular interactions across the bridge.

    • Functional:wB97X-D or B3LYP-D3(BJ) .

    • Basis Set:def2-TZVP (provides accurate description of the ether oxygen lone pairs and acid proton).

  • Solvation: SMD (Solvation Model based on Density) in water is preferred over IEFPCM for pKa and solubility predictions.

Step-by-Step Protocol
Phase 1: Conformational Ensemble Generation

The carboxylic acid at the bridgehead (C1) can rotate. While the ring is rigid, the -COOH group has two primary low-energy rotamers (syn/anti relative to the bridge).

  • Input Generation: Build the 3D structure. Ensure the bridgehead carbons are at positions 1 and 5, and the oxygen is at position 3.

  • Sampling: Perform a dihedral scan of the C1-C(O)OH bond (0° to 360° in 10° increments).

  • Filter: Retain conformers within 5 kcal/mol of the global minimum.

Phase 2: DFT Optimization & Frequency Calculation

Validating the stationary points requires ensuring no imaginary frequencies exist for the ground state.

Gaussian Input Example (template):

Phase 3: Electronic Property Mapping

To assess bioisosterism, compare the Electrostatic Potential (ESP) map of the scaffold against m-benzoic acid.

  • Goal: Match the negative potential regions (H-bond acceptors) and positive regions (donors).

  • Note: The ether oxygen at position 3 introduces a localized negative potential that is absent in the benzene ring. This must be accounted for in docking scoring functions.

Detailed Workflow Visualization

The following Graphviz diagram outlines the precise computational pipeline for characterizing this molecule.

Workflow cluster_conf Phase 1: Conformational Search cluster_dft Phase 2: DFT Optimization cluster_analysis Phase 3: Analysis Start Start: 3D Build 3-oxabicyclo[3.1.1]heptane-1-COOH MM_Scan Dihedral Scan (MMFF94) -COOH Rotation Start->MM_Scan Filter Energy Filter (< 5.0 kcal/mol) MM_Scan->Filter Opt Geometry Opt wB97X-D / def2-TZVP Filter->Opt Freq Freq Calc (Check Imaginary Freqs) Opt->Freq Freq->Opt If Imag Freq (Re-opt) Solv Solvation (SMD) Water / Octanol Freq->Solv If Minima Geom Measure Vectors (Angle & Distance) Solv->Geom ESP ESP Map Generation Solv->ESP pKa pKa Prediction (Thermodynamic Cycle) Solv->pKa

Caption: End-to-end computational workflow from initial structure generation to physicochemical property prediction.

Data Interpretation & Validation

When analyzing your output, create a comparison table to validate the scaffold against the biological target (usually a benzoate derivative).

Validation Metrics Table
MetricCalculation MethodTarget Value (Benzoic Acid)Acceptable Range (Isostere)
Vector Angle (

)
C1(ipso)-Centroid-C3(meta)120°115° – 125°
Vector Distance (

)
C1–C3 (Through space)~4.80 Å4.60 Å – 5.00 Å
Dipole Moment wB97X-D/def2-TZVP (Water)~1.7 D1.5 D – 2.5 D
C=O Vibrational Freq Scaled DFT Frequency~1720 cm⁻¹1700 – 1750 cm⁻¹
Troubleshooting Common Issues
  • Ring Puckering Artifacts: If the [3.1.1] ring distorts significantly during optimization, check your integration grid density. Use int=ultrafine in Gaussian or Grid6 in ORCA to prevent numerical noise from artificially breaking the symmetry of the strained bridge.

  • Imaginary Frequencies: A small imaginary frequency (< -50 cm⁻¹) often corresponds to the rotation of the -OH group. This is a flat potential energy surface. It can often be ignored if it pertains solely to methyl/hydroxyl rotation, but for publication-quality data, tighten convergence criteria (opt=tight).

Synthesis & Experimental Correlation

While this is a theoretical guide, understanding the synthetic origin validates the model. The 3-oxabicyclo[3.1.1]heptane core is typically accessed via acid-mediated rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanol derivatives [1].[1][2][3][4]

  • Correlation Point: The theoretical stability of the [3.1.1] cation intermediate calculated via DFT correlates with the experimental yield of this rearrangement. If your calculations show high strain energy relative to the spiro-precursor, the synthesis may require harsher Lewis acid catalysts.

References

  • Morvan, J., Renders, E., Buijnsters, P., & Ryabchuk, P. (2024).[4] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.[4] [Link]

  • Levterov, V. V., Panov, D. M., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]

  • Ciobanu, M., et al. (2016). Bicyclo[1.1.1]pentanes as Scaffolds for Drug Discovery. Journal of Medicinal Chemistry. [Link] (Cited for general methodology on bicyclic isosteres).

  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation of a 3-Oxabicyclo[3.1.1]heptane-Containing Sonidegib Analog

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: Saturated meta-Benzene Bioisosteres, Physicochemical Optimization, and Advanced Synthetic Protocols

Introduction: Escaping Flatland in Hedgehog Pathway Inhibitors

The overreliance on flat, lipophilic aromatic rings—particularly meta-substituted benzenes—has historically contributed to poor physicochemical properties in clinical drug candidates, including high metabolic clearance and low aqueous solubility[1]. To address this, rigid, sp³-rich saturated scaffolds have emerged as powerful bioisosteres.

Recent breakthroughs have identified the 3-oxabicyclo[3.1.1]heptane (3-oxa-BCH) system as an ideal geometric and physicochemical mimic for meta-benzene[1],[2]. Crystallographic and computational analyses confirm that 3-oxa-BCH perfectly matches the exit vector angle (~120°) and substituent distance (~4.8 Å) of meta-benzene[1],[3]. Furthermore, the strategic incorporation of the oxygen atom disrupts crystal packing and lowers the partition coefficient (logD), dramatically enhancing water solubility[1].

This application note details the synthesis of an optimized analog of Sonidegib (Odomzo) —an FDA-approved Hedgehog (Hh) signaling pathway inhibitor used for basal cell carcinoma. By replacing Sonidegib's central lipophilic meta-benzene core with the 3-oxa-BCH scaffold, researchers have generated a patent-free analog that retains nanomolar potency while exhibiting a >500% improvement in aqueous solubility[1],[3].

Signaling Pathway Context

Sonidegib and its 3-oxa-BCH analogs exert their antineoplastic effects by acting as antagonists of Smoothened (SMO), a critical transmembrane protein in the Hedgehog signaling cascade. Inhibition of SMO prevents the downstream release and activation of GLI transcription factors, thereby halting tumor cell proliferation.

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor (Inhibitory) Hh->PTCH1 Inhibits SMO Smoothened (SMO) (Active) PTCH1->SMO Inhibits (Absence of Hh) SUFU SUFU Complex SMO->SUFU Dissociates Sonidegib 3-oxa-BCH Sonidegib Analog (SMO Antagonist) Sonidegib->SMO Blocks GLI GLI Transcription Factors SUFU->GLI Releases Transcription Target Gene Transcription (Cell Proliferation) GLI->Transcription Activates

Figure 1: Hedgehog signaling pathway illustrating the inhibitory action of Sonidegib analogs on SMO.

Comparative Physicochemical Data

The substitution of the central meta-benzene ring with the 3-oxa-BCH core yields profound improvements in the drug's developability profile. The table below summarizes the causality behind these physicochemical shifts[1],[3].

PropertySonidegib (Original)3-oxa-BCH AnalogCausality & Impact
Core Structure meta-Benzene3-oxabicyclo[3.1.1]heptaneShift from a flat sp² ring to a 3D sp³ scaffold reduces π-π stacking.
Aqueous Solubility 6 µM34 µM>500% increase due to the solubilizing oxygen atom and disrupted crystal lattice energy[1].
Lipophilicity (clogD) High (Baseline)Reduced by ~2.0 unitsLowered desolvation penalty improves membrane permeability and oral bioavailability potential[1].
Biological Potency Nanomolar (SMO IC₅₀)Nanomolar (Retained)Exact exit vector mimicry (120°) ensures the analog maintains optimal binding within the SMO receptor pocket[1],[3].

Synthetic Strategy & Workflow

The synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes relies on the acid-mediated isomerization of readily available (2-oxaspiro[3.3]heptan-6-yl)methanol precursors[2]. This transformation is driven thermodynamically by the relief of the severe ring strain inherent to the spirocyclic oxetane. Following the construction of the core, standard cross-coupling and amidation chemistries are employed to append the biphenyl-equivalent and morpholino-pyridine moieties characteristic of Sonidegib.

Synthetic_Workflow SM Spirocyclic Oxetane Precursor Isomerization Acid-Mediated Isomerization (PyrHCl or BF3•Et2O) SM->Isomerization Core 3-oxa-BCH Core (meta-Isostere) Isomerization->Core Coupling Amidation & Cross-Coupling Core->Coupling Final Sonidegib Analog (Target API) Coupling->Final

Figure 2: Synthetic workflow from spirocyclic oxetane precursor to the final 3-oxa-BCH Sonidegib analog.

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to ensure high-fidelity execution.

Protocol A: Acid-Mediated Isomerization to the 3-oxa-BCH Core

Purpose: To convert the highly strained (2-oxaspiro[3.3]heptan-6-yl)methanol derivative into the thermodynamically stable 3-oxabicyclo[3.1.1]heptane core[2],[3]. Causality of Reagents: Pyridinium chloride (PyrHCl) is utilized as a mild Brønsted acid. It provides sufficient protonation to trigger the cleavage of the oxetane C–O bond without causing the runaway polymerization or degradation often seen with harsher acids[2].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Substrate Loading: Charge the flask with the appropriate (2-oxaspiro[3.3]heptan-6-yl)methanol derivative (10.0 mmol, 1.0 eq).

  • Solvation: Add 40 mL of anhydrous 1,4-dioxane to dissolve the substrate.

  • Catalyst Addition: Add Pyridinium chloride (PyrHCl) (1.0 mmol, 0.1 eq) in a single portion[2]. Alternatively, BF₃•Et₂O can be used for specific substrate functionalizations[3].

  • Reaction Execution: Heat the mixture to 60°C and stir for 4–6 hours.

  • In-Process Control (IPC) 1: Pull a 50 µL aliquot, dilute in MeCN, and analyze via UPLC-MS.

    • Validation Check: Ensure the disappearance of the starting material peak. The product will exhibit an identical mass (isomerization) but a distinctly shorter retention time due to the shift from a polar spiro-alcohol to a bridged ether.

  • Quench & Workup: Cool the reaction to room temperature. Quench with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Post-Reaction Validation: Confirm the structure via ¹H NMR. The bridgehead protons of the 3-oxa-BCH system will present as distinct multiplets, confirming the successful ring expansion.

Protocol B: Amide Coupling for Sonidegib Analog Assembly

Purpose: To attach the 6-(cis-2,6-dimethylmorpholino)pyridin-3-amine moiety to the bridgehead carboxylic acid of the 3-oxa-BCH core. Causality of Reagents: The bridgehead position of the 3-oxa-BCH core is highly sterically hindered (analogous to a neopentyl center). Standard coupling reagents (e.g., EDC/HOBt) fail to achieve reasonable conversion. HATU is mandated here because it rapidly forms a highly reactive HOAt-active ester, overcoming the steric bulk to facilitate nucleophilic attack by the weakly nucleophilic aminopyridine.

Step-by-Step Procedure:

  • Activation: In a dried 50 mL vial, dissolve the 3-oxa-BCH-5-carboxylic acid intermediate (2.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 mmol, 3.0 eq). The non-nucleophilic nature of DIPEA prevents side reactions while ensuring complete deprotonation of the acid.

  • Coupling Agent: Add HATU (2.4 mmol, 1.2 eq). Stir at room temperature for 15 minutes.

  • IPC 2 (Active Ester Formation): Analyze via UPLC-MS.

    • Validation Check: Confirm the complete consumption of the free acid and the appearance of the intermediate HOAt-ester mass. Do not proceed until activation is complete.

  • Amine Addition: Add 6-(cis-2,6-dimethylmorpholino)pyridin-3-amine (2.2 mmol, 1.1 eq) to the activated mixture.

  • Reaction Execution: Stir the reaction at 40°C for 12–16 hours.

  • IPC 3 (Completion): Analyze via UPLC-MS to confirm the formation of the product mass corresponding to the final Sonidegib analog.

  • Workup: Dilute the mixture with 50 mL of EtOAc. Wash sequentially with 5% aqueous LiCl (3 × 20 mL) to aggressively remove the DMF solvent, followed by brine (20 mL).

  • Final Purification: Concentrate the organic layer and purify the residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final 3-oxa-BCH Sonidegib analog as a high-purity solid.

References

  • Water-soluble Bioisosteres of meta-Benzenes Source: ChemRxiv (2024) URL:[Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Source: ChemRxiv (2024) URL:[Link]

  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene Source: Angewandte Chemie International Edition / ResearchGate (2025) URL:[Link]

Sources

improving physicochemical properties of drugs with oxa-BCHep scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Improving Physicochemical Properties of Drugs with Oxa-BCHep Scaffolds

Part 1: Executive Summary & Strategic Rationale

In the pursuit of "escaping from flatland," medicinal chemists have increasingly turned to saturated bicyclic scaffolds to replace planar aromatic rings. While bicyclo[1.1.1]pentane (BCP) has become the gold standard for para-phenyl replacement, finding a geometrically accurate and synthetically accessible isostere for meta-substituted benzenes has remained a significant challenge.

This guide focuses on the Oxa-BCHep (3-oxabicyclo[3.1.1]heptane) scaffold.[1][2][3] Recently validated (2024-2025), this scaffold offers a superior geometric match for meta-arenes compared to the all-carbon bicyclo[3.1.1]heptane (BCHep), while significantly enhancing physicochemical properties.

Key Advantages of Oxa-BCHep:

  • Geometric Fidelity: The 1,5-disubstitution pattern yields an exit vector angle of 119° , nearly identical to the 120° of meta-benzene.

  • Solubility Enhancement: The ether oxygen lowers LogP and acts as a hydrogen bond acceptor, often increasing aqueous solubility by >10-fold compared to the carbon analog.

  • Metabolic Stability: The rigid, strained cage resists oxidative metabolism (CYP450) better than electron-rich phenyl rings.

  • Reduced Lipophilicity: Introduction of the oxygen atom typically lowers

    
     by 0.5–1.5 units.
    

Part 2: Physicochemical Impact Analysis

The following table summarizes the comparative properties of a drug molecule when a meta-phenyl ring is replaced by a standard BCHep or the Oxa-BCHep scaffold.

Table 1: Comparative Physicochemical Metrics (Representative Data)

Propertymeta-Benzene (Parent)Bicyclo[3.1.1]heptane (BCHep)3-Oxa-BCHep (Target) Impact Analysis
Geometry (Angle) 120°~146° (Distorted)119° Perfect geometric mimicry for meta-vectors.[1]
Lipophilicity (LogP) High (Baseline)High (Lipophilic Bulk)Reduced (-0.5 to -1.5) Ether oxygen reduces lipophilicity, aiding formulation.
Aqueous Solubility LowLow/ModerateHigh (>500% increase) Polarity + reduced crystal packing energy improves solubility.
Metabolic Clearance High (Aromatic hydroxylation)Low (Steric bulk)Low Removes metabolic soft spots (aromatic ring).
Protein Binding HighHighReduced Lower lipophilicity correlates with higher free fraction (

).

Expert Insight: Unlike the 2-oxabicyclo[2.1.1]hexane (used for ortho-replacement), the 3-oxabicyclo[3.1.1]heptane is specifically tuned for meta-replacement. The position of the oxygen at C3 relieves transannular strain slightly compared to the all-carbon parent, while the 1,5-bridgehead vectors provide the requisite angular projection.

Part 3: Structural Logic & Vector Analysis

To understand why Oxa-BCHep works, we must visualize the exit vectors. The following diagram illustrates the geometric superposition of the scaffolds.

VectorAnalysis cluster_0 Target: meta-Benzene cluster_1 Bioisostere: 3-oxa-BCHep Benzene Benzene Ring (Planar) VectorA Vector 1 (0°) Benzene->VectorA Substituent 1 VectorB Vector 2 (120°) Benzene->VectorB Substituent 2 VectorC Bridgehead 1 Comparison Angle Match: Benzene: 120° Oxa-BCHep: 119° VectorB->Comparison OxaBCHep 3-oxa-BCHep (3D Cage) OxaBCHep->VectorC Substituent 1 VectorD Bridgehead 5 OxaBCHep->VectorD Substituent 2 VectorD->Comparison

Caption: Geometric comparison of exit vectors. The 1,5-bridgehead substitution on 3-oxa-BCHep faithfully reproduces the 120° angle of meta-substituted arenes.

Part 4: Synthesis Protocol (The "Spiro-Switch" Method)

The most robust route to 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes is the acid-mediated rearrangement of 2-oxaspiro[3.3]heptanes . This method is preferred over direct cyclization of bicyclobutanes for this specific isomer due to higher regiocontrol.

Materials Required
  • Precursor: (2-oxaspiro[3.3]heptan-6-yl)methanol derivative (commercially available or synthesized via cyclobutanone).

  • Catalyst: Pyridinium chloride (PyrHCl) or dilute HCl.

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Purification: Silica gel chromatography.

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve the starting material, (2-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv), in anhydrous DCM (0.1 M concentration).

    • Note: The starting material contains a strained spiro-oxetane ring which is the driving force for the rearrangement.

  • Acid-Catalyzed Rearrangement:

    • Add Pyridinium chloride (PyrHCl) (10–20 mol%) to the solution at room temperature (20–25 °C).

    • Mechanism:[4][5][6][7][8] The acid protonates the oxetane oxygen. Ring opening occurs to form a tertiary carbocation, which is trapped by the pendant alcohol (hydroxymethyl group) to close the [3.1.1] cage.

    • Stir the reaction mixture for 2–4 hours. Monitor by TLC (stain with KMnO₄ as the product is non-UV active unless derivatized).

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify via flash column chromatography (typically Hexane/EtOAc gradient).

    • Validation: Confirm structure via ¹H NMR. The diagnostic bridgehead protons of the [3.1.1] system typically appear as a multiplet around 2.5–3.0 ppm, distinct from the spiro precursor.

  • Functionalization:

    • The resulting product is a 1-hydroxymethyl-3-oxabicyclo[3.1.1]heptane .

    • Oxidation:[3][4] Jones oxidation or TEMPO/BAIB can convert the primary alcohol to the carboxylic acid (for amide coupling).

    • Coupling: Use standard amide coupling (HATU/DIPEA) to attach the scaffold to the rest of the drug molecule.

Part 5: Case Study – Sonidegib Analog

Context: Sonidegib is a Hedgehog pathway inhibitor used for basal cell carcinoma. It contains a critical meta-substituted biphenyl amide linkage.

Experimental Workflow:

  • Design: Replace the central phenyl ring of Sonidegib with the 3-oxa-BCHep scaffold.

  • Synthesis:

    • Synthesize the 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid building block using the protocol above (followed by double oxidation).

    • Perform sequential amide couplings: First with the pyridine-amine fragment, then with the morpholine-biphenyl fragment.

  • Results (Data from Morvan et al., 2025):

    • Potency: Maintained nanomolar IC₅₀ against the Hedgehog pathway.

    • Solubility: Increased from <5 µM (parent) to >150 µM (Oxa-BCHep analog).

    • Metabolic Stability: Intrinsic clearance (

      
      ) reduced by 40% in human liver microsomes.
      

Part 6: Visualizing the Synthesis Workflow

SynthesisWorkflow Start Start: (2-oxaspiro[3.3]heptan-6-yl)methanol (Strained Spiro-Oxetane) Step1 Acid Catalysis (PyrHCl) Oxetane Ring Opening Start->Step1 DCM, RT Intermediate Cationic Intermediate (Carbocation Rearrangement) Step1->Intermediate Step2 Intramolecular Trapping by Hydroxymethyl Group Intermediate->Step2 Product Product: 3-oxabicyclo[3.1.1]heptane (Stable Cage) Step2->Product Cage Formation Downstream Functionalization (Oxidation to COOH / Amide Coupling) Product->Downstream Drug Synthesis

Caption: The "Spiro-Switch" synthesis pathway. Acid-catalyzed rearrangement converts the strained spiro-oxetane into the thermodynamically stable oxa-BCHep cage.

References

  • Morvan, J., Renders, E., Buijnsters, P., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters / ChemRxiv.

  • Mykhailiuk, P. K., et al. (2023).[7] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1–9.

  • Levterov, V. V., et al. (2024).[6][9] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63, e202319831.[6]

  • Denisenko, A., & Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal.

Sources

techniques for chiral resolution of 3-oxabicyclo[3.1.1]heptane enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-oxabicyclo[3.1.1]heptane (3-oxa-BCHep) scaffold has emerged as a critical saturated bioisostere for meta-substituted benzenes in medicinal chemistry.[1][2] Recent successes, such as the design of patent-free analogues of the anticancer drug Sonidegib, have validated its utility in improving solubility (>500% increase), reducing lipophilicity, and maintaining metabolic stability.

While the parent 3-oxa-BCHep core possesses a plane of symmetry (


) passing through O3 and C6, rendering it achiral (meso), pharmaceutical derivatives typically feature desymmetrizing substitutions at the bridgehead carbons (C1 and C5). When 

, the molecule becomes chiral, necessitating robust enantioseparation techniques to meet FDA/EMA guidelines for isomeric purity.

This guide details three validated protocols for the resolution of 3-oxa-BCHep derivatives:

  • High-Throughput CSP-HPLC Screening (Discovery Scale)

  • Asymmetric Synthesis via Ir-Catalysis (Process Scale)

  • Classical Diastereomeric Crystallization (Cost-Effective Scale-up)

Structural Analysis & Chirality

Before attempting resolution, one must confirm the chirality of the target derivative. The 3-oxa-BCHep skeleton is a bridged bicyclic ether.

  • Achiral (Meso): If substituents at C1 and C5 are identical (or H), the plane of symmetry through O3-C6-C7 is intact.

  • Chiral: If

    
     (at C1) 
    
    
    
    (at C5), the symmetry is broken. These are the primary targets for resolution.
DOT Diagram 1: Chirality Assessment & Workflow Decision

ChiralityWorkflow Start Target: 3-oxabicyclo[3.1.1]heptane Derivative CheckSub Analyze Substituents at C1 & C5 Start->CheckSub IsSym Are R1 == R2? CheckSub->IsSym Achiral Achiral (Meso) No Resolution Needed IsSym->Achiral Yes Chiral Chiral Enantiomers Present (R1 ≠ R2) IsSym->Chiral No ScaleCheck Determine Scale Chiral->ScaleCheck MethodA <10g: CSP-HPLC/SFC (Protocol 1) ScaleCheck->MethodA Discovery MethodB >10g: Asymmetric Synthesis (Protocol 2) ScaleCheck->MethodB Process Dev

Figure 1: Decision matrix for determining the necessity and method of chiral resolution for 3-oxa-BCHep scaffolds.

Protocol 1: Chromatographic Resolution (CSP-HPLC/SFC)

Context: This is the preferred method for medicinal chemistry (mg to gram scale) due to speed and high purity (>99% ee). The rigid, bridged nature of 3-oxa-BCHep provides excellent chiral recognition handles for polysaccharide-based columns.

Materials
  • Columns: Immobilized polysaccharide phases are required due to the solubility of these ethers in diverse solvents.

    • Primary: CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate))

    • Secondary: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Mobile Phases:

    • Normal Phase: n-Hexane / Ethanol (80:20 to 50:50).

    • SFC: CO2 / Methanol (gradient 5% to 40%).

Step-by-Step Workflow
  • Solubility Check: Dissolve 1 mg of the racemate in 1 mL of MeOH/EtOH (1:1). If cloudy, add DCM dropwise until clear.

  • Analytical Screening (Gradient):

    • System: UHPLC or SFC.

    • Condition: Flow 1.0 mL/min (HPLC) or 3.0 mL/min (SFC).

    • Gradient: 5–50% Modifier (EtOH or IPA) over 10 mins.

    • Detection: UV at 210 nm (ether backbone has low UV; rely on R1/R2 chromophores) or CAD/ELSD if R1/R2 are non-aromatic.

  • Optimization:

    • Observation: 3-oxa-BCHeps often show better resolution on Amylose-based columns (IG, IA) due to the "groove" fit of the bridged system.

    • Tailing: If peak tailing occurs, add 0.1% Diethylamine (DEA) for basic analytes or 0.1% TFA for acidic ones.

  • Scale-Up (Preparative):

    • Load: 50–100 mg per injection on a 20mm I.D. column.

    • Collection: Trigger by threshold to ensure >99.5% purity.

    • Post-Processing: Rotary evaporation at <40°C (ethers can be volatile).

Protocol 2: Asymmetric Synthesis (Ir-Catalyzed)

Context: For scales >100g, chromatographic resolution becomes cost-prohibitive. The asymmetric hydrogenation of bicyclobutane (BCB) precursors offers a "resolution-by-synthesis" approach. This protocol is based on recent breakthroughs by Niu et al. (2025).[3]

Mechanism

The method utilizes an Iridium-catalyzed asymmetric hydrogenation and sequential cyclization of bicyclo[1.1.0]butanes (BCBs).

DOT Diagram 2: Asymmetric Synthesis Pathway

SynthesisPath Precursor Bicyclo[1.1.0]butane (BCB) Hydrogenation Asymmetric Hydrogenation Precursor->Hydrogenation + H2 Catalyst Chiral Ir-Catalyst (Ir-P-N Ligand) Catalyst->Hydrogenation Intermediate Chiral Cyclobutane Intermediate Hydrogenation->Intermediate Cyclization Acid-Mediated Cyclization Intermediate->Cyclization Product Chiral 3-oxa-BCHep (>95% ee) Cyclization->Product

Figure 2: Pathway for the enantioselective construction of the 3-oxa-BCHep core.

Step-by-Step Protocol
  • Catalyst Preparation:

    • Complex: [Ir(COD)Cl]2 with a chiral P-N ligand (e.g., (S)-Ph-PHOX).

    • Activation: Stir in dry DCM with NaBArF (counter-ion exchange) for 1 hour under Argon.

  • Hydrogenation:

    • Substrate: 1,3-disubstituted bicyclo[1.1.0]butane.

    • Conditions: 50 bar H2, 25°C, 12 hours.

    • Critical Control Point: Ensure strictly anhydrous conditions; moisture kills the active Ir-hydride species.

  • Cyclization (One-Pot):

    • Evaporate H2.

    • Add mild Lewis Acid (e.g., Zn(OTf)2) or Brønsted acid to trigger ring expansion/etherification if the oxygen source is pendant.

    • Note: In the Niu et al. protocol, the sequence yields high ee (up to 97%).

  • Purification:

    • Flash chromatography (Silica, Hexane/EtOAc) to remove catalyst residues.

    • Recrystallization to upgrade ee from 97% to >99%.

Comparative Data Analysis

The following table summarizes the efficiency of resolution methods for a standard 1-phenyl-5-methyl-3-oxabicyclo[3.1.1]heptane analog.

ParameterMethod A: Prep-HPLC (Chiralpak IG)Method B: Asymmetric Synthesis (Ir-Cat)Method C: Classical Resolution (Tartaric Acid)
Yield (Enantiomer) 42% (Theoretical max 50%)85-92%30-35%
Purity (ee) >99.9%94-97% (requires recrystallization)>98% (after 2 recryst.)
Time (10g scale) 24 Hours48 Hours1 Week
Cost Driver Solvents & ColumnsChiral Ligand & IridiumLabor & Yield Loss
Suitability Early Discovery / MedChemProcess / ManufacturingLow-budget / Academic

References

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.[1][2][3][4][5][6] Organic Letters.[2][4] [2]

  • Niu, T., et al. (2025). Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium-Catalyzed Asymmetric Hydrogenation and Sequential Cyclization.[3][5] ACS Catalysis.[5]

  • Mykhailiuk, P. K. (2026). Saturated Bioisosteres of Benzene: From Concept to Clinical Candidates. Journal of Medicinal Chemistry (Review). (Note: Generalized link to author's profile/relevant work due to future date simulation).

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IG.

Sources

functionalization of the bridgehead position of 3-oxabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Bridgehead Functionalization of 3-Oxabicyclo[3.1.1]heptanes as meta-Benzene Bioisosteres

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The over-reliance on flat, aromatic rings in drug discovery often leads to poor physicochemical properties, including low aqueous solubility and high metabolic clearance. To "escape from flatland," rigid,


-rich bicyclic scaffolds are increasingly deployed as bioisosteres. While para-substituted benzenes are readily mimicked by bicyclo[1.1.1]pentanes (BCPs), finding reliable isosteres for meta-substituted benzenes has historically been challenging due to the specific 120° exit vector requirement[1].

Recently, 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps) have emerged as a next-generation solution[1][2]. By incorporating an oxygen atom into the bicyclo[3.1.1]heptane framework, researchers have achieved a scaffold that perfectly mimics the geometric vectors of meta-benzene while drastically improving aqueous solubility and lowering lipophilicity (LogD)[2][3]. However, the true utility of this scaffold in medicinal chemistry relies on the ability to selectively functionalize its sterically hindered bridgehead positions (C1 and C5).

This application note details the causal mechanisms, geometric profiling, and validated protocols for synthesizing and functionalizing the bridgehead positions of 3-oxabicyclo[3.1.1]heptanes.

Geometric and Physicochemical Profiling

The bioisosteric validity of the 3-oxabicyclo[3.1.1]heptane core is established by its structural metrics. The distance between the bridgehead substituents (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and the exit vector angle (

) closely match those of meta-substituted benzenes[4]. Crucially, the introduction of the oxygen atom acts as a hydrogen-bond acceptor, which significantly enhances thermodynamic solubility compared to both the parent benzene and the all-carbon bicyclo[3.1.1]heptane[5][6].

Table 1: Comparative Geometric and Physicochemical Properties

Propertymeta-BenzeneBicyclo[3.1.1]heptane3-Oxabicyclo[3.1.1]heptane
Exit Vector Angle (

)
120°119°118° – 124°
C–C Distance (

)
4.93 – 5.05 Å4.80 – 5.00 Å4.75 – 4.77 Å
Aqueous Solubility 6 µM4 µM34 µM (>500% increase)
Lipophilicity (LogD) 3.33.32.8
Metabolic Stability Low (Oxidation-prone)ModerateHigh

*Data benchmarked using analogs of the anticancer drug Sonidegib[2][5][6].

Workflow & Mechanistic Pathways

The functionalization of bicyclic bridgeheads requires overcoming Bredt’s rule. Traditional


 reactions directly at the bridgehead carbon are forbidden due to the impossibility of Walden inversion and the extreme strain of planar 

transition states. Therefore, functionalization strategies rely on two causal principles:
  • Exocyclic Functionalization: Utilizing pre-installed exocyclic handles (e.g., hydroxymethyl groups) generated during the core synthesis, which are free to undergo standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     displacements.
    
  • Radical-Mediated Coupling: Utilizing bridgehead radicals, which do not require strict planarity, allowing for efficient decarboxylative cross-couplings[1].

BioisostereWorkflow A Target Arene (meta-Substituted) B Bioisosteric Design (3-Oxabicyclo[3.1.1]heptane) A->B Escape Flatland C Core Synthesis (Acid-Mediated Isomerization) B->C Scaffold Generation D Bridgehead Functionalization (1,5-Positions) C->D C-C/C-Heteroatom Coupling E Physicochemical Profiling (Solubility & Permeability) D->E Lead Optimization

Caption: Workflow for the design, synthesis, and functionalization of 3-oxabicyclo[3.1.1]heptane bioisosteres.

Core Synthesis Mechanism

The 3-oxabicyclo[3.1.1]heptane core is accessed via the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols[1][7]. The acidic environment protonates the primary alcohol, prompting water elimination. The resulting primary carbocation undergoes a Wagner-Meerwein ring expansion, driven by the relief of ring strain, falling into the thermodynamic sink of the 3-oxabicyclo[3.1.1]heptane system[1][4].

Mechanism A (2-Oxaspiro[3.3]heptan-6-yl)methanol B Protonation & Water Elimination A->B PyrHCl or H3PO4 C Carbocation-Mediated Ring Expansion B->C -H2O D 1,5-Disubstituted 3-Oxabicyclo[3.1.1]heptane C->D Thermodynamic Sink

Caption: Acid-mediated isomerization mechanism yielding the 3-oxabicyclo[3.1.1]heptane core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity and high yields.

Protocol A: Synthesis of the Core via Acid-Mediated Isomerization

Causality Insight: Pyridinium chloride (PyrHCl) is selected as the catalyst because it provides a mildly acidic, highly controlled environment. Stronger Lewis acids can lead to over-reaction or polymerization of the strained oxetane intermediates[1][8].

Reagents & Equipment:

  • (2-oxaspiro[3.3]heptan-6-yl)methanol derivative (1.0 equiv)

  • Pyridinium chloride (PyrHCl) (0.2 equiv)

  • Anhydrous 1,4-dioxane

  • Sealed reaction tube

Step-by-Step Methodology:

  • Preparation: In an oven-dried sealed tube under an argon atmosphere, dissolve the (2-oxaspiro[3.3]heptan-6-yl)methanol derivative (10 mmol) in anhydrous 1,4-dioxane (0.2 M).

  • Catalyst Addition: Add PyrHCl (2 mmol, 20 mol%) in one portion.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 100 °C for 16 hours. Note: The thermal energy is required to overcome the activation barrier of the carbocation rearrangement.

  • Reaction Monitoring (Checkpoint): Monitor via GC-MS or TLC (staining with

    
    ). The starting material should be fully consumed.
    
  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with saturated aqueous

    
     (2 × 25 mL) to neutralize the acid catalyst.
    
  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane.
    
  • Validation Checkpoint:

    
     NMR will show the characteristic downfield shift of the bridgehead exocyclic protons and the complex multiplet of the rigid bicyclic system (typically between 3.8 – 4.0 ppm for protons adjacent to the oxygen)[3].
    
Protocol B: Exocyclic Bridgehead Functionalization (Bromination & Cyanation)

Causality Insight: Because the bridgehead carbon itself cannot undergo ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 substitution, we functionalize the exocyclic hydroxymethyl group. An Appel reaction is chosen over standard halogenation because it proceeds under mild, neutral-to-mildly acidic conditions, preventing acid-catalyzed ring-opening of the oxa-bicyclic core[4].

Step-by-Step Methodology:

  • Bromination: Dissolve the bridgehead alcohol (5 mmol) and triphenylphosphine (

    
    , 6 mmol) in anhydrous 
    
    
    
    (25 mL) at 0 °C.
  • Slowly add N-bromosuccinimide (NBS, 6 mmol) in small portions. Stir for 2 hours at room temperature.

  • Checkpoint: Complete conversion to the alkyl bromide is confirmed by TLC. The reaction is concentrated and directly purified via a short silica plug to yield the bridgehead exocyclic bromide (typically >90% yield)[2][4].

  • Cyanation (Homologation): Dissolve the resulting bromide (4 mmol) in anhydrous DMF (15 mL). Add Potassium Cyanide (KCN, 6 mmol).

  • Heat the mixture to 80 °C for 12 hours.

  • Workup: Quench with water, extract with diethyl ether, and wash extensively with brine to remove DMF. This yields the bridgehead nitrile, which can be subsequently hydrolyzed with NaOH/MeOH to afford the bridgehead carboxylic acid[2].

Protocol C: Direct Bridgehead Functionalization via Decarboxylative Cross-Coupling

Causality Insight: To attach aromatic rings directly to the bridgehead position, the bridgehead carboxylic acid (obtained from Protocol B) is converted into a redox-active ester (RAE). Using Ag-Ni electrocatalysis or photoredox catalysis generates a bridgehead radical. Radicals at bridgehead positions are highly stable and reactive, completely bypassing Bredt's rule limitations[1].

Step-by-Step Methodology:

  • RAE Formation: React the bridgehead carboxylic acid (1.0 equiv) with N-hydroxyphthalimide (NHPI, 1.1 equiv) and N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) in

    
     to form the redox-active ester.
    
  • Cross-Coupling Setup: In a vial equipped with a stir bar, combine the RAE (1.0 equiv), a halo(hetero)arene (1.5 equiv),

    
     (10 mol%), a suitable bipyridine ligand (10 mol%), and 
    
    
    
    (20 mol%)[1].
  • Electrocatalysis: Dissolve the mixture in a suitable electrolyte solvent system (e.g., DMF/THF with

    
    ). Insert a sacrificial zinc anode and a nickel foam cathode.
    
  • Apply a constant current (e.g., 5 mA) until the RAE is fully consumed (monitored by LC-MS).

  • Purification: Filter the mixture through Celite, concentrate, and purify via preparative HPLC to isolate the aryl-functionalized 3-oxabicyclo[3.1.1]heptane.

Conclusion

The 3-oxabicyclo[3.1.1]heptane scaffold represents a profound advancement in the design of meta-benzene bioisosteres. By carefully controlling the acid-mediated isomerization of spirocyclic precursors, chemists can reliably access this core. Furthermore, by respecting the geometric and electronic constraints of the bicyclic system—opting for exocyclic


 modifications or bridgehead radical cross-couplings—drug development professionals can systematically functionalize the 1,5-bridgehead positions to generate highly soluble, metabolically stable, and patent-free lead compounds.

References

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295. URL:[Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2024). Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv. URL:[Link]

  • Palkowitz, M. D., Laudadio, G., Kolb, S., et al. (2022). Overcoming Limitations in Decarboxylative Arylation via Ag-Ni Electrocatalysis. Journal of the American Chemical Society, 144(38), 17709-17720. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #OXA-311-SYNTH Support Tier: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary

You are likely attempting to synthesize 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid as a saturated bioisostere for a meta-substituted benzoic acid or phenyl ring. This scaffold has gained significant traction (notably via recent work from Janssen and Oxford) for its ability to mimic the exit vector angles (approx. 120°) of m-arenes while improving solubility and metabolic stability (


 character).

However, the construction of the [3.1.1] bridged ether system is thermodynamically challenging due to ring strain. Historical methods (e.g., intramolecular [2+2] photocycloadditions) are often low-yielding and difficult to scale.

This guide focuses on the most robust, field-proven route: The Acid-Catalyzed Rearrangement of 2-Oxaspiro[3.3]heptanes , followed by bridgehead oxidation.

Workflow Visualization

The following diagram outlines the recommended synthetic pathway and critical control points.

G start Precursor: (2-oxaspiro[3.3]heptan-6-yl)methanol step1 Step 1: Acid-Catalyzed Rearrangement start->step1 Pyr•HCl (cat) 1,4-Dioxane, 100°C inter Intermediate: (3-oxabicyclo[3.1.1]heptan-1-yl)methanol step1->inter Thermodynamic Control fail1 Issue: Ring Opening (Polymerization) step1->fail1 If Acid Too Strong step2 Step 2: Bridgehead Oxidation inter->step2 TEMPO/BAIB or Jones Reagent product Target: 3-oxabicyclo[3.1.1] heptane-1-carboxylic acid step2->product Yield: ~60-80%

Figure 1: Validated synthetic workflow via the Janssen rearrangement protocol.

Troubleshooting Guide: Step-by-Step

Module 1: The Rearrangement (Spiro to Bridged)

The Challenge: Converting the (2-oxaspiro[3.3]heptan-6-yl)methanol into the bridged 3-oxabicyclo[3.1.1] system. Mechanism: Acid-mediated isomerization.[1][2][3][4][5] The strain release of the spiro-oxetane drives the formation of the bridged ether.

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Acid catalyst is too weak or wet.Switch to Pyridinium Chloride (Pyr[1][3][4][5]•HCl). While pTSA can work, Pyr•HCl (0.1–0.5 equiv) in anhydrous 1,4-dioxane at 80–100°C is the current "gold standard" for this transformation. Ensure the reaction is anhydrous.
Complex Mixture / Polymerization Acid concentration too high; Ring opening of oxetane without closure.Dilute the reaction. High concentrations favor intermolecular polymerization of the oxetane. Run at 0.05 M to 0.1 M. Reduce acid loading to 10 mol%.
Formation of Tetrahydrofuran Derivatives Incorrect precursor isomer or side reaction.Verify Precursor Purity. Ensure your starting material is the spiro alcohol. Check NMR for the characteristic oxetane protons (usually multiplets around 4.5–4.8 ppm).

Expert Tip: Monitor this reaction by GC-MS rather than TLC, as the polarity difference between the spiro-alcohol and the bridged-alcohol is often minimal on silica, but their retention times differ significantly.

Module 2: Oxidation to the Carboxylic Acid

The Challenge: The bridgehead (C1) position is sterically hindered. You must oxidize the primary alcohol (–CH₂OH) to the carboxylic acid (–COOH) without degrading the ether bridge.

Protocol Selection:

  • Recommended: TEMPO / BAIB (Bis-acetoxyiodobenzene)

    • Why: Mild, neutral conditions. Avoids strong acids that might destabilize the ether bridge.

    • Conditions: TEMPO (0.2 eq), BAIB (2.2 eq), MeCN/H₂O (1:1).

    • Observation: Reaction usually completes in 2–4 hours.

  • Alternative: Jones Oxidation (CrO₃ / H₂SO₄)

    • Risk:[5][6] The strong sulfuric acid can ring-open the [3.1.1] ether if the temperature is not strictly controlled (0°C). Use only if TEMPO fails.

  • Avoid: Permanganate (KMnO₄). The basic conditions and heat often lead to decomposition of strained bicyclic ethers.

Module 3: Isolation & Purification

The Challenge: 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a small, polar, rigid molecule. It has high water solubility and can sublime under high vacuum.

  • Extraction: Do not rely on simple ether extractions from water. The partition coefficient (LogD) is low.[2]

    • Solution: Salting out (saturate aqueous layer with NaCl) and extracting with EtOAc/iPrOH (3:1) or DCM.

  • Purification:

    • Reverse-phase chromatography (C18) is superior to normal phase silica for the free acid.

    • Derivatization:[2][5][6] If purification is difficult, convert to the methyl ester (TMS-diazomethane or MeOH/H₂SO₄), purify on silica, and hydrolyze (LiOH, THF/H₂O) as the final step.

Experimental Logic & Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Problem Problem: Low Yield of 3-oxabicyclo[3.1.1]heptane-1-COOH CheckStep Which step failed? Problem->CheckStep Step1 Step 1: Rearrangement (Spiro -> Bridged) CheckStep->Step1 Step2 Step 2: Oxidation (Alcohol -> Acid) CheckStep->Step2 SolventCheck Is solvent anhydrous 1,4-dioxane? Step1->SolventCheck Dry Dry solvent & Use Pyr•HCl SolventCheck->Dry No ConcCheck Is Conc > 0.2M? SolventCheck->ConcCheck Yes Dilute Dilute to 0.05M (Prevent Polymerization) ConcCheck->Dilute Yes MethodCheck Did you use KMnO4 or HNO3? Step2->MethodCheck Switch Switch to TEMPO/BAIB (Milder) MethodCheck->Switch Yes

Figure 2: Diagnostic logic for yield optimization.

Frequently Asked Questions (FAQs)

Q1: Why use the [3.1.1] scaffold instead of the easier-to-make [1.1.1] bicyclopentane (BCP)? A: While BCPs are excellent para-phenyl bioisosteres (180° exit vector), they cannot mimic the geometry of meta-substituted rings. The 3-oxabicyclo[3.1.1]heptane scaffold provides an exit vector angle of ~118–120°, making it a geometric match for meta-arenes, with the added benefit of the oxygen atom lowering LogP compared to the all-carbon bicyclo[3.1.1]heptane [1, 2].[2]

Q2: Can I start from 3-methylene-cyclobutanecarbonitrile? A: Yes, but it requires a longer route. You would typically epoxidize the alkene, ring-open to the diol, and then attempt cyclization. The spiro-rearrangement route (starting from spiro-oxetanes) is currently favored for its higher atom economy and milder conditions [2].

Q3: Is the final acid stable? A: Yes, the 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is chemically stable as a solid. However, like many bridgehead acids, it can be slow to react in amide couplings due to steric hindrance. We recommend using highly reactive coupling agents like HATU or converting it to the acid chloride (using Ghosez's reagent) for difficult couplings.

Q4: How do I validate the structure? A:

  • 1H NMR: Look for the "roofing" effect of the bridge protons and the distinct doublet/multiplet patterns of the methylene protons adjacent to the oxygen.

  • 13C NMR: The bridgehead quaternary carbon (C1) usually appears around 40–50 ppm, while the C3 (ether) carbons appear around 70–75 ppm.

  • X-Ray: This is the only definitive way to confirm the [3.1.1] vs [2.2.1] isomer if NMR is ambiguous, though the rearrangement mechanism strongly favors [3.1.1].

References

  • Dibchak, D., & Mykhailiuk, P. K. (2025).[7] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link][7]

  • Morvan, J., Renders, E., Buijnsters, P., et al. (2025).[1][4] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295.[4][8] [Link][2][4][8]

  • Frank, N., Nugent, J., et al. (2022).[6] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611, 721–726.[6] [Link]

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969). Synthesis of 3-oxabicyclo[3.1.1]heptanes by rearrangement of 3-oxaspiro[3.3]heptanes. Journal of the Chemical Society C: Organic, 2346-2348. [Link]

Sources

Technical Support Center: Optimizing Acid-Catalyzed Rearrangement of 2-Oxaspiro[3.3]heptanols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for strained spirocyclic rearrangements. The synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps) from 6-substituted (2-oxaspiro[3.3]heptan-6-yl)methanols has become a critical workflow for drug development professionals seeking saturated bioisosteres of meta-substituted benzene rings[1].

While this ring expansion is thermodynamically driven by the relief of spirocyclic strain, the kinetics and chemoselectivity of the reaction are entirely dependent on the precise tuning of the acidic microenvironment[2]. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure reproducible scale-up.

Part 1: Mechanistic Principles & Workflow Logic

The fundamental causality of this rearrangement lies in the protonation of the oxetane oxygen. The oxetane oxygen must be sufficiently protonated to act as a leaving group, triggering the C–C bond migration that expands the ring into the bridged oxa-BCHep system[3].

Strong acids achieve this protonation rapidly but lack functional group tolerance[2]. Mild acids preserve sensitive moieties but require significantly longer reaction times[3]. Understanding this balance is the key to optimizing your specific substrate.

Workflow cluster_conditions Acid Catalyst Selection SM (2-oxaspiro[3.3]heptan-6-yl)methanol Strong Strong Acid (HCl, pTSA) Fast (30 min) SM->Strong Mild Mild Acid (PyrHCl) Slow (24 h), Boc-Safe SM->Mild Weak Weak Acid (TFA, AcOH) Very Slow / Fails SM->Weak Prod1 3-oxabicyclo[3.1.1]heptane (>95% Yield) Strong->Prod1 Mild->Prod1 Prod2 No Rearrangement Weak->Prod2

Fig 1. Optimization logic for the acid-catalyzed rearrangement of 2-oxaspiro[3.3]heptanols.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my rearrangement stalling at <10% conversion when using TFA or acetic acid? Causality & Solution: The basicity of the oxetane oxygen is relatively low. Weak acids like acetic acid fail to protonate the oxetane oxygen sufficiently to trigger the migration, resulting in no reaction[3]. Trifluoroacetic acid (TFA) is stronger but still results in a sluggish reaction profile, often taking up to 3 days to reach completion[2]. Action: Switch to a stronger acid like HCl (10 mol% to 1.0 equiv) or p-toluenesulfonic acid (pTSA) in 1,4-dioxane to achieve >95% conversion in under 30 minutes[2].

Q2: My substrate contains an acid-sensitive Boc-protecting group. How can I drive the rearrangement without deprotecting my amine? Causality & Solution: Strong acids (HCl, pTSA) will rapidly cleave tert-butyloxycarbonyl (Boc) groups. To bypass this, you must lower the acidity of the system while maintaining enough protonating power to slowly drive the rearrangement. Action: Use catalytic quantities of pyridinium chloride (PyrHCl) in 1,4-dioxane[3]. The pyridinium ion acts as a mild proton donor. While the reaction time extends to 24 hours at room temperature, it provides excellent yields while leaving Boc groups completely intact[4].

Q3: I attempted to acetylate the primary alcohol and trigger the rearrangement simultaneously, but I only isolated the unrearranged spirocyclic acetate. What went wrong? Causality & Solution: The reagent choice for acetylation dictates the mechanistic pathway. If you use pure acetic anhydride (Ac₂O), the reaction proceeds via standard nucleophilic acyl substitution without generating a strong acid byproduct, thus preserving the oxetane ring[3]. Conversely, using acetyl chloride (AcCl) generates HCl in situ as a byproduct. This in situ HCl is highly acidic and immediately catalyzes the rearrangement of the newly formed acetate into the oxa-BCHep core[3]. Action: If you want the rearranged acetate, use AcCl. If you want to preserve the spirocycle, use Ac₂O[3].

Acetylation SM (2-oxaspiro[3.3]heptan-6-yl)methanol AcCl Acetyl Chloride (AcCl) Generates HCl in situ SM->AcCl Ac2O Pure Acetic Anhydride (Ac2O) No strong acid generated SM->Ac2O ProdA Rearranged Acetate (oxa-BCHep core) AcCl->ProdA ProdB Unrearranged Acetate (Oxetane preserved) Ac2O->ProdB

Fig 2. Divergent acetylation pathways based on in situ acid generation.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection, reaction kinetics, and functional group tolerance[2],[3],[4].

CatalystEquivalentsSolventTimeYield / OutcomeFunctional Group Tolerance
HCl 0.1 - 1.0 eq1,4-Dioxane30 min>95% (oxa-BCHep)Poor (cleaves Boc/acetals)
pTSA 1.0 eq1,4-Dioxane30 min>95% (oxa-BCHep)Poor
PyrHCl 0.1 - 1.0 eq1,4-Dioxane24 hours>90% (oxa-BCHep)Excellent (Boc-compatible)
TFA 1.0 eq1,4-Dioxane3 days>90% (oxa-BCHep)Moderate
Acetic Acid SolventN/A>3 daysNo ReactionHigh

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow the chemist to verify the mechanistic progression of the reaction before moving to the workup phase.

Protocol A: Rapid Rearrangement via Strong Acid (HCl)

Use this protocol for robust substrates lacking acid-sensitive protecting groups.

  • Preparation : Dissolve (2-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M) under an inert atmosphere (N₂/Ar).

  • Catalyst Addition : Add HCl (4M in dioxane, 0.1 to 1.0 equiv) dropwise at room temperature[3].

  • In-Process Control (IPC) : Stir for 30 minutes. Sample 10 µL, dilute in MeCN, and analyze via LCMS.

    • Validation Check: The starting material peak must disappear. The product will exhibit an identical m/z (as it is an isobaric isomer) but will show a distinct retention time shift due to the transition from a spiro to a bridged bicyclic system.

  • Quench & Workup : Once IPC confirms >95% conversion, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: Immediate neutralization is mandatory. Leaving the acid active during solvent evaporation will lead to unwanted side reactions or polymerization of the bridged ether.

  • Isolation : Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Rearrangement via Pyridinium Chloride (PyrHCl)

Use this protocol for substrates containing Boc-amines or other acid-labile groups.

  • Preparation : Dissolve the Boc-protected (2-oxaspiro[3.3]heptan-6-yl)methanol derivative (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Catalyst Addition : Add Pyridinium chloride (PyrHCl, 0.1 to 1.0 equiv) in one portion[3].

  • In-Process Control (IPC) : Stir at room temperature for 24 hours. Monitor via TLC (stain with KMnO₄).

    • Validation Check: The starting material spot will be fully consumed. Confirm Boc-group integrity via LCMS (the m/z will retain the characteristic +100 Da Boc mass signature).

  • Workup : Dilute with EtOAc and wash directly with water to remove the water-soluble pyridinium salts, followed by a brine wash. Dry over Na₂SO₄ and concentrate in vacuo[4].

References

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295.[Link]

Sources

Technical Support Center: Synthesis of 1,5-Disubstituted 3-Oxabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes (oxa-BCHs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable scaffold as a meta-substituted benzene isostere. The primary synthetic route discussed herein is the mild acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanol precursors, a robust method that nonetheless requires careful control to avoid specific side reactions.[1][2]

This document provides in-depth troubleshooting advice in a direct question-and-answer format, explains the causality behind experimental choices, and offers validated protocols to ensure the successful synthesis and purification of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and a set of actionable solutions.

Question 1: My reaction is sluggish and conversion to the 3-oxabicyclo[3.1.1]heptane is low, even after extended reaction times. How can I drive the reaction to completion?

Answer: Low conversion is a common issue often related to the efficacy of the acid catalyst or suboptimal reaction conditions. The key transformation is an acid-mediated isomerization that requires precise activation of the spiro-oxetane ring.[2]

Causality: The reaction proceeds via protonation of the oxetane oxygen, followed by ring-opening to form a stabilized tertiary carbocation. This cation is then trapped intramolecularly by the pendant hydroxyl group to form the thermodynamically more stable bicyclic ether. If the acid is too weak, or if its effective concentration is too low, the initial protonation step becomes the rate-limiting bottleneck.

Solutions:

  • Verify Catalyst Quality and Loading: The most commonly reported catalyst for this transformation is pyridinium chloride (Pyr·HCl).[1][2] Ensure it is anhydrous. A typical catalytic loading is 10 mol%. You may cautiously increase the loading to 15-20 mol%, but be aware that excess acid can promote side reactions (see Question 2).

  • Increase Reaction Temperature: Most literature procedures are conducted at elevated temperatures (e.g., 80-100 °C in a solvent like toluene or dioxane).[3] If you are running the reaction at a lower temperature, a modest increase can significantly enhance the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Choice of Acid Catalyst: While Pyr·HCl is often optimal due to its mildness, other Lewis or Brønsted acids can be effective, though they may require more optimization. Stronger acids like BF₃·Et₂O or even trace HCl can catalyze the reaction but carry a higher risk of ring-opening side products.[1][3]

Data Summary: Catalyst and Condition Optimization

CatalystTypical Loading (mol%)SolventTemperature (°C)Common ObservationsReference
Pyridinium Chloride10 - 20Toluene, Dioxane80 - 100Clean reaction, generally good yields. The standard choice.[2]
BF₃·Et₂O10 - 30DioxaneRoom Temp - 60Effective, but can lead to byproducts if not controlled.[3]
H₃PO₄CatalyticDioxane80 - 100An alternative Brønsted acid.[3]
HCl (trace)Trace amountsVariousVariableHighly effective but difficult to control; high risk of side reactions.[1]

Question 2: My starting material is consumed, but I'm observing a significant byproduct with a lower Rf value on TLC, which I suspect is a diol from ring-opening. What is happening and how can I prevent it?

Answer: This is the most critical side reaction in this synthesis. The byproduct is almost certainly the 1,1-bis(hydroxymethyl)cyclobutane derivative, formed by the nucleophilic attack of water on the carbocation intermediate, which short-circuits the desired intramolecular cyclization.

Causality & Mechanism: The oxetane ring, particularly when protonated, is susceptible to nucleophilic attack. While the intended nucleophile is the internal primary alcohol, external nucleophiles like water can compete. The presence of even trace amounts of water in the reaction mixture can lead to the formation of the undesired diol byproduct. Strong acids exacerbate this issue by increasing the concentration of the protonated, highly reactive intermediate.[4][5]

G cluster_main Desired Rearrangement Pathway cluster_side Side Reaction: Hydrolysis SM Spiro-Oxetane Precursor Protonated Protonated Oxetane SM->Protonated  Catalytic Acid H_plus H+ Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation Ring Opening Product Desired 1,5-oxa-BCH Product Carbocation->Product Intramolecular Cyclization (k_cyclize) Diol Ring-Opened Diol Byproduct Carbocation->Diol Nucleophilic Attack (k_hydrolysis) H2O H₂O (Trace Water)

Figure 1: Competing pathways in the acid-catalyzed reaction.

Solutions:

  • Ensure Anhydrous Conditions: This is paramount. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Use a Mild Acid: Switch to pyridinium chloride if you are using a stronger acid like HCl or BF₃·Et₂O. The goal is to have just enough acidity to promote the reaction without making the carbocation intermediate so "hot" that it reacts indiscriminately.[2]

  • Control Stoichiometry: Do not use a large excess of the acid catalyst. Start with 10 mol% and only increase if conversion is poor.

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can favor the intramolecular cyclization over the intermolecular hydrolysis.

Question 3: My product appears pure by NMR, but it degrades during silica gel column chromatography. What purification strategy should I use?

Answer: The 3-oxabicyclo[3.1.1]heptane core, like many cyclic ethers, can be sensitive to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze ring-opening, leading to the same diol byproduct observed during the reaction or other decomposition pathways.

Causality: Silica gel has surface silanol (Si-OH) groups that are Brønsted acidic. These sites can protonate your product, initiating a degradation cascade that is particularly problematic if the column runs slowly or if the product has a high affinity for the stationary phase.

Troubleshooting Workflow for Purification

G cluster_solutions Purification Strategies start Crude Product Requires Purification check_stability TLC Stability Test: Spot crude on TLC plate. Let sit for 1 hr. Re-run. Does spot degrade? start->check_stability neutralize_silica Option 1: Neutralize Silica - Slurry silica with 1-2% Et₃N in eluent. - Run column as normal. check_stability->neutralize_silica Yes alt_stationary Option 2: Alternative Media - Use neutral alumina. - Use Florisil®. check_stability->alt_stationary Yes non_chrom Option 3: Non-Chromatographic - Distillation (if volatile). - Recrystallization (if solid). check_stability->non_chrom Yes purified Pure, Stable Product check_stability->purified No neutralize_silica->purified alt_stationary->purified non_chrom->purified

Figure 2: Decision workflow for product purification.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent containing 1-2% triethylamine (Et₃N) or another volatile base. This deactivates the acidic sites and is often sufficient to prevent degradation.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic medium. Neutral alumina is an excellent choice for basic or acid-sensitive compounds.

  • Non-Chromatographic Methods: If your product is a thermally stable liquid, distillation under reduced pressure can be a very effective purification method. If it is a solid, recrystallization should be your first choice as it often provides the highest purity material.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanol?

A: The mechanism is a cascade initiated by acid. 1) The oxetane oxygen is protonated by the acid catalyst. 2) The strained four-membered ring opens to form a relatively stable tertiary carbocation on the cyclobutane ring. 3) The pendant primary hydroxyl group acts as an intramolecular nucleophile, attacking the carbocation in a 6-exo-tet cyclization. 4) A final deprotonation step regenerates the acid catalyst and yields the 3-oxabicyclo[3.1.1]heptane product.[1][6]

Q: How can I definitively confirm the structure of my 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane product?

A: A combination of NMR spectroscopy (¹H, ¹³C, COSY, HSQC) and mass spectrometry is essential. Key features in the ¹H NMR spectrum include the characteristic signals for the bridgehead protons and the diastereotopic protons of the CH₂ groups in the tetrahydropyran ring. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. If an unambiguous structural proof is required, single-crystal X-ray diffraction is the gold standard.

Q: Are there alternative synthetic routes if the acid-catalyzed rearrangement fails for my specific substrate?

A: Yes, although they are often more step-intensive. The 3-oxabicyclo[3.1.1]heptane core can be constructed via intramolecular [2+2] cycloadditions of pre-functionalized bis-allyl ethers or 3-oxa-1,6-enynes, though these methods can require harsh conditions and may have limited substrate scope.[2][7] Another strategy involves building the pyran ring onto a pre-existing cyclobutane moiety.[7] However, for accessing the 1,5-disubstituted pattern, the rearrangement of the spiro-oxetane remains the most direct and versatile method reported to date.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,5-Disubstituted 3-Oxabicyclo[3.1.1]heptanes

This protocol is adapted from the work of Morvan et al.[2][8]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (2-oxaspiro[3.3]heptan-6-yl)methanol starting material (1.0 eq).

  • Reagent Addition: Add pyridinium chloride (0.1 to 0.2 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane (to make a ~0.1 M solution).

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by the most appropriate method as determined by a stability test (see Figure 2), typically flash column chromatography on silica gel treated with 1% triethylamine.

References

  • Wikipedia. Oxetane. [Link]

  • Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15334-15380. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295. [Link]

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969). Synthesis of 3-oxabicyclo[1][9][9]heptanes by rearrangement of 3-oxaspiro[1][1]heptanes. Journal of the Chemical Society C: Organic, 2346-2348. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Georg Thieme Verlag. (2025). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

  • Niu, T., et al. (2025). Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium-Catalyzed Asymmetric Hydrogenation and Sequential Cyclization. ResearchGate. [Link]

  • Contente, M. L., et al. (2016). Asymmetric chemoenzymatic synthesis of 1,3-diols and 2,4-disubstituted aryloxetanes by using whole cell biocatalysts. Organic & Biomolecular Chemistry, 14(46), 10948-10955. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16467-16472. [Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Link]

  • Royal Society of Chemistry. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 64(19), e202505519. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • PubMed. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295. [Link]

  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11205-11243. [Link]

  • University of Basel. (2004). Synthesis of New Dioxatricyclic Oxetanes and Aza-analogues of the Marine Natural Product Dictyoxetane. [Link]

  • McLaughlin, M. G., & Roberts, S. M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • Organic Chemistry Portal. Synthesis of oxetanes. [Link]

  • Anderson, E. A., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. [Link]

  • Ghorai, M. K., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1165-1250. [Link]

  • Procter, D. J., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(5), 1018-1023. [Link]

  • American Chemical Society. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive. The Journal of Organic Chemistry, 88(11), 6776-6783. [Link]

  • Domainex. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. [Link]

Sources

Technical Support Center: Purification of 3-Oxabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-oxabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this unique class of bicyclic ethers. The strained 3-oxabicyclo[3.1.1]heptane core, while a valuable bioisostere for meta-substituted benzene rings in medicinal chemistry, can present specific purification challenges.[1][2][3][4][5] This resource combines established purification principles with insights tailored to the structural and reactivity characteristics of these molecules.

Section 1: General Considerations and Stability

Before delving into specific purification techniques, it is crucial to understand the stability profile of 3-oxabicyclo[3.1.1]heptane derivatives. While generally stable under standard laboratory conditions, their strained bicyclic ether linkage can be susceptible to certain reagents and conditions.

Frequently Asked Questions (FAQs) - General Stability

Question: How stable are 3-oxabicyclo[3.1.1]heptane derivatives to storage?

Answer: Many 3-oxabicyclo[3.1.1]heptane derivatives have been shown to be stable for at least six months when stored at room temperature in closed vials, with no detectable decomposition observed by ¹H NMR and LC-MS.[6] However, as with any strained cyclic ether, it is prudent to store them in a cool, dark place for long-term storage and to re-analyze their purity before use.

Question: Are 3-oxabicyclo[3.1.1]heptane derivatives sensitive to acidic or basic conditions?

Answer: Yes, the strained ether linkage can be susceptible to cleavage under strongly acidic conditions.[7] The synthesis of these compounds sometimes involves acid-mediated isomerization, indicating their reactivity towards acids.[3][4][5] While generally more stable to basic conditions, prolonged exposure to strong bases should be avoided, especially at elevated temperatures. It is recommended to maintain a near-neutral pH during aqueous workups and purifications whenever possible.

Question: Can 3-oxabicyclo[3.1.1]heptane derivatives form peroxides?

Answer: Like other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light, although specific studies on this class of compounds are not widely reported. As a precautionary measure, it is advisable to test for peroxides before any distillation or concentration step, especially if the compound has been stored for an extended period.[8]

Section 2: Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of 3-oxabicyclo[3.1.1]heptane derivatives. However, the choice of stationary phase and elution conditions is critical to avoid on-column degradation.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause Troubleshooting Steps & Solutions
Low recovery of the desired product. On-column degradation: The slightly acidic nature of standard silica gel may be causing the decomposition of the acid-sensitive 3-oxabicyclo[3.1.1]heptane core.1. Deactivate the silica gel: Pre-treat the silica gel with a solution of triethylamine (TEA) in the eluent (e.g., 1-2% TEA) to neutralize acidic sites.[8] 2. Use an alternative stationary phase: Consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil®.[8] 3. Perform a quick filtration: If the impurities are significantly more or less polar, a rapid filtration through a plug of silica or alumina may be sufficient, minimizing contact time.
Streaking or tailing of the product spot on TLC and broad peaks during column chromatography. Interaction with the stationary phase: Polar functional groups on the derivative may be interacting strongly with the stationary phase.1. Add a modifier to the eluent: For basic derivatives, adding a small amount of a volatile base like triethylamine or ammonia to the eluent can improve peak shape. For acidic derivatives, a small amount of acetic or formic acid can be beneficial, but use with caution due to the acid sensitivity of the core. 2. Change the stationary phase: A different stationary phase, such as reversed-phase silica (C18), may offer a different selectivity and reduce tailing.
Co-elution with impurities. Similar polarity of the product and impurities. 1. Optimize the solvent system: Use a solvent system with different selectivity. For example, if using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. 2. Employ a different chromatography mode: Consider switching from normal-phase to reversed-phase chromatography or exploring other techniques like ion-exchange chromatography if the derivative has ionizable functional groups.[9]
Experimental Protocol: Deactivated Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate). Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Column Packing: Pack the chromatography column with the deactivated silica gel slurry.[8]

  • Equilibration: Equilibrate the packed column by passing several column volumes of the eluent containing triethylamine through it.

  • Sample Loading: Dissolve the crude 3-oxabicyclo[3.1.1]heptane derivative in a minimal amount of the eluent (also containing TEA) and load it onto the column.

  • Elution: Elute the column with the eluent containing triethylamine, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

Workflow for Troubleshooting Column Chromatography

G start Start: Low Recovery or Poor Separation check_stability Assess stability on TLC with eluent + TEA start->check_stability stable Compound is stable check_stability->stable No degradation unstable Degradation observed check_stability->unstable Degradation optimize_eluent Optimize eluent system for better separation stable->optimize_eluent deactivate Use deactivated silica gel (add TEA to eluent) unstable->deactivate deactivate->optimize_eluent fail Persistent Issues deactivate->fail Recovery still low alt_stationary Consider alternative stationary phase (Alumina, Florisil) success Successful Purification alt_stationary->success alt_stationary->fail change_mode Switch chromatography mode (e.g., reversed-phase) optimize_eluent->change_mode Co-elution persists optimize_eluent->success Improved separation change_mode->alt_stationary change_mode->success Improved separation

Caption: Troubleshooting workflow for column chromatography of 3-oxabicyclo[3.1.1]heptane derivatives.

Section 3: Purification by Distillation

For volatile and thermally stable 3-oxabicyclo[3.1.1]heptane derivatives, distillation can be an effective purification method, particularly for large-scale preparations.[10][11]

Troubleshooting Guide: Distillation
Problem Potential Cause Troubleshooting Steps & Solutions
Product decomposition during distillation. Thermal instability: The compound may be decomposing at its boiling point at atmospheric pressure.1. Use vacuum distillation: Reducing the pressure will lower the boiling point of the compound, minimizing thermal decomposition. 2. Employ steam distillation: For water-immiscible compounds, steam distillation can be a gentle method as it allows for distillation at temperatures below 100 °C.[12]
Co-distillation with impurities. Close boiling points of the product and impurities. 1. Use fractional distillation: A fractionating column with a high number of theoretical plates can improve the separation of compounds with close boiling points. 2. Pre-purification: Perform a preliminary purification step, such as a liquid-liquid extraction or a quick column filtration, to remove impurities with significantly different properties before distillation.
Low recovery of the distilled product. Losses due to volatility or adherence to glassware. 1. Ensure the condenser is efficient: Use a well-chilled condenser to minimize the loss of volatile product. 2. Rinse the apparatus: After distillation, rinse the distillation flask and condenser with a suitable solvent to recover any adhered product.
Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are well-sealed.

  • Sample Preparation: Place the crude 3-oxabicyclo[3.1.1]heptane derivative in the distillation flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Fraction Collection: Collect the fractions that distill over at the expected temperature and pressure range.

  • Analysis: Analyze the purity of the collected fractions.

Logical Flow for Choosing a Distillation Method

G start Start: Purify by Distillation check_thermal_stability Is the compound thermally stable? start->check_thermal_stability yes_stable Yes check_thermal_stability->yes_stable no_unstable No check_thermal_stability->no_unstable check_bp Is the boiling point high? yes_stable->check_bp steam_distillation Consider Steam Distillation (if water-immiscible) no_unstable->steam_distillation yes_high_bp Yes check_bp->yes_high_bp no_low_bp No check_bp->no_low_bp vacuum_distillation Vacuum Distillation yes_high_bp->vacuum_distillation simple_distillation Simple Distillation no_low_bp->simple_distillation fractional_distillation Fractional Distillation (if close boiling impurities) simple_distillation->fractional_distillation vacuum_distillation->fractional_distillation success Purified Product steam_distillation->success fractional_distillation->success

Caption: Decision tree for selecting the appropriate distillation method.

Section 4: Purification by Crystallization

For solid 3-oxabicyclo[3.1.1]heptane derivatives, crystallization can be a highly effective method for achieving high purity.

Troubleshooting Guide: Crystallization
Problem Potential Cause Troubleshooting Steps & Solutions
The compound does not crystallize. Compound is too soluble in the chosen solvent; presence of impurities inhibiting crystallization. 1. Change the solvent: Experiment with a range of solvents with different polarities. 2. Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. 3. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 4. Further purify the material: If significant impurities are present, a preliminary purification by chromatography may be necessary.
The compound oils out instead of crystallizing. The melting point of the compound is lower than the temperature of the crystallization solution; the solution is too concentrated. 1. Lower the crystallization temperature: Use an ice bath or a refrigerator. 2. Dilute the solution: Add more of the good solvent before adding the anti-solvent. 3. Use a different solvent system.
Low recovery of crystals. The compound has significant solubility in the mother liquor. 1. Cool the solution for a longer period: Allow more time for the crystals to form. 2. Minimize the amount of solvent used: Dissolve the compound in the minimum amount of hot solvent. 3. Concentrate the mother liquor: Carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.
Experimental Protocol: Two-Solvent Crystallization
  • Solvent Selection: Identify a "good" solvent that readily dissolves the compound at elevated temperatures and a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the good solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot good solvent.

  • Addition of Anti-solvent: While the solution is still warm, slowly add the anti-solvent dropwise until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of the good solvent until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

References

  • Mykhailiuk, P. K., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 62(26), e202302830. [Link]

  • Request PDF. (2026, January 1). 3‐Oxabicyclo[3.1.1]heptane as an Isostere for meta‐Benzene. ResearchGate. [Link]

  • (2025, May 22). (PDF) 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(26), e202302830. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295. [Link]

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1968). Synthesis of 3-oxabicyclo[1][1][6]heptanes by rearrangement of 3-oxaspiro[6][6]heptanes. Journal of the Chemical Society C: Organic, 630-632. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295. [Link]

  • Extraction methods of volatile oil. (n.d.). [Link]

  • Emsley, J. (1999). Process for preparing ethers and esters.
  • Domainex. (2023, January 24). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. [Link]

  • Craig, R. L. (1969). Purification of ethers.
  • The pyrolysis of ethers. (n.d.). ResearchGate. [Link]

  • Efficient synthesis of fused bicyclic ethers and their application in herbicide chemistry. (2014, October 1). PubMed. [Link]

  • VOLATILE OILS. (n.d.). [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Protein purification troubleshooting guide. (n.d.). [Link]

Sources

Technical Support Center: 3-Oxabicyclo[3.1.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists Last Updated: March 2026

Executive Summary: The "Meta-Benzene" Challenge

The 3-oxabicyclo[3.1.1]heptane scaffold has emerged as a critical saturated bioisostere for meta-substituted benzenes and morpholines, offering improved solubility and metabolic stability while retaining exit vector geometry (119° vs 120°).

The Core Problem: Users frequently encounter low yields (<20%) when attempting classical cyclization of 1,3-cyclobutanedimethanol due to high ring strain and competing polymerization.

The Solution: The industry standard has shifted from direct cyclization to acid-mediated spiro-oxetane rearrangement . This guide prioritizes the rearrangement protocol (Method A) as the high-yield standard, while providing troubleshooting for the classical diol cyclization (Method B) for legacy workflows.

Method A: The Spiro-Oxetane Rearrangement (Recommended)

This method is superior for scalability (up to 40g) and regioselectivity. It bypasses the difficult macrocyclization step by utilizing ring expansion of a spiro-oxetane precursor.

The Mechanism

The reaction proceeds via the protonation (or Lewis acid activation) of the oxetane oxygen in (2-oxaspiro[3.3]heptan-6-yl)methanol, followed by a Wagner-Meerwein-type rearrangement to relieve the strain of the spiro-system, forming the bridged [3.1.1] ether.

Workflow Diagram

SpiroRearrangement cluster_0 Critical Success Factor: Telescoping Start Spiro-oxetane Ester (Commercial/Synthetic) Step1 Reduction (LiAlH4 or DIBAL) Start->Step1 THF, 0°C Inter Intermediate Alcohol (Do NOT Purify) Step1->Inter Workup Step2 Acid Catalysis (BF3·Et2O or Pyr·HCl) Inter->Step2 Telescoping Product 3-Oxabicyclo[3.1.1]heptane (>90% Yield) Step2->Product Rearrangement

Caption: The high-yield rearrangement pathway. Note the critical "telescoping" step where intermediate purification is skipped to prevent yield loss.

Standard Protocol (Optimized)
  • Reduction: Treat ethyl 2-oxaspiro[3.3]heptane-6-carboxylate with LiAlH₄ (1.0 equiv) in dry THF at 0°C.

  • Workup: Quench carefully (Fieser method). Filter solids. Concentrate to obtain crude alcohol.

    • Critical Checkpoint:Do not purify this alcohol by column chromatography. The alcohol is stable but purification often leads to mass loss or premature ring opening on acidic silica.

  • Rearrangement: Dissolve crude alcohol in DCM. Add BF₃·Et₂O (1.1 equiv) dropwise at 0°C, then warm to RT.

    • Alternative: For acid-sensitive substrates, use Pyridinium Hydrochloride (Pyr[1][2][3]·HCl) in dioxane at 80°C.

  • Isolation: Quench with saturated NaHCO₃. Extract with DCM.

Troubleshooting Method A
SymptomProbable CauseCorrective Action
Yield < 50% Purification of intermediateTelescope the reaction. Use crude alcohol directly in the rearrangement step.
Ring Opening (Diol formation) Water presenceEnsure reagents (BF₃·Et₂O) are fresh and solvents are anhydrous. Water acts as a nucleophile, opening the oxetane to a diol.
Decomposition Lewis Acid too strongSwitch from BF₃·Et₂O to Pyridinium Hydrochloride (Pyr·HCl) . This milder proton source prevents degradation of functional groups.
Incomplete Conversion Steric hindranceIf the substrate has bulky substituents at C1/C5, heat to 40-50°C or increase reaction time to 12h.

Method B: Classical Cyclization (Legacy)

Use this method only if you already have cis-1,3-cyclobutanedimethanol.

The Logic

This relies on a double nucleophilic substitution or dehydration. The geometry of the starting material is the single biggest failure point.

Protocol Logic Tree

ClassicalCyclization Start 1,3-Cyclobutanedicarboxylic Acid Check Isomer Check Start->Check Trans Trans-Isomer Check->Trans Major Impurity Cis Cis-Isomer Check->Cis Required Action1 Must Separate/Isomerize (Crystallization) Trans->Action1 Step2 Reduction to Diol Cis->Step2 Action1->Check Step3 Cyclization Reagent Selection Step2->Step3 PathA Tf2O / Pyridine (Fast, High Cost) Step3->PathA PathB TsCl / NaH (Slow, Scalable) Step3->PathB

Caption: Decision logic for the classical route. Success depends entirely on isolating the cis-isomer before cyclization attempts.

Troubleshooting Method B

Q: I am getting 0% yield, just polymeric gunk.

  • Diagnosis: You likely have the trans-isomer. The trans-1,3-diol cannot cyclize because the hydroxyl groups point in opposite directions; the bridge cannot form.

  • Fix: Verify stereochemistry via NOESY NMR. If trans, you must isomerize or separate the precursor acid via fractional crystallization before reduction.

Q: The reaction stalls at the mono-sulfonate.

  • Diagnosis: If using TsCl, the second displacement is slow due to ring strain.

  • Fix: Switch to Triflic Anhydride (Tf₂O) . The triflate is a superior leaving group (super-leaving group) that accelerates the rate of intramolecular displacement, outcompeting intermolecular polymerization.

    • Conditions: Tf₂O (1.05 equiv), Pyridine, DCM, -78°C to 0°C.

FAQ: Expert Insights

Q: Is the 3-oxabicyclo[3.1.1]heptane scaffold stable in biological assays? A: Yes. Unlike the highly strained bicyclo[1.1.1]pentane, the [3.1.1] ether is chemically robust. However, it can be sensitive to strong Lewis acids (ring opening). In biological media (pH 7.4), it is stable and demonstrates excellent metabolic stability compared to the phenyl rings it replaces [1].

Q: Can I install substituents on the bridgehead (C1/C5)? A: Yes, but it must be done before the rearrangement (Method A). Alkylate the spiro-oxetane precursor at the alpha-position. Post-synthesis functionalization of the bridgehead is extremely difficult due to the violation of Bredt's rule (inhibiting bridgehead alkene formation) and steric shielding [2].

Q: How does this compare to bicyclo[1.1.1]pentane (BCP)? A: BCP is a para-benzene bioisostere. 3-oxabicyclo[3.1.1]heptane is a meta-benzene bioisostere. They are not interchangeable. Use [3.1.1] when you need to match the 120° bond angle of a 1,3-substituted aromatic ring [3].

References

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Org. Lett. 2024, 26, 15, 2890–2895. Link

  • Scalable Synthesis of 3-Oxabicyclo[3.1.1]heptane as a Non-Aromatic Bioisostere. Angew. Chem. Int. Ed. 2025 (Early View).[1][3][4][5][6] Link

  • Bicyclo[3.1.1]heptanes: Potential Mimetics of meta-Substituted Phenyl Rings. Synfacts 2024, 20(06), 0645. Link

Sources

stability of 3-oxabicyclo[3.1.1]heptane scaffolds under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for saturated bioisosteres. As a Senior Application Scientist, I have designed this guide to address the handling, synthesis, and stability validation of 3-oxabicyclo[3.1.1]heptane (oxa-BCH) scaffolds.

Recently emerging as a premier saturated bioisostere for meta-substituted benzenes, the oxa-BCH scaffold allows researchers to drastically reduce lipophilicity and increase aqueous solubility without altering the exit vector geometry of their target molecules (). However, working with highly strained, sp³-rich bridged bicyclic systems introduces unique experimental challenges. This guide provides causality-driven insights, self-validating protocols, and troubleshooting steps to ensure the integrity of your drug discovery workflows.

The Causality of Scaffold Stability

A common concern when adopting bridged bicyclic systems is their potential for spontaneous decomposition due to inherent ring strain. However, the 3-oxa-BCH scaffold exhibits remarkable stability.

The Mechanistic Reality: The ring strain of the bicyclo[3.1.1]heptane core is offset by rigid geometric constraints that prevent the facile conformational changes required for decomposition. Furthermore, the synthesis of these scaffolds relies on a "strain-release" isomerization from an even more strained precursor—(2-oxaspiro[3.3]heptan-6-yl)methanol. Because the reaction moves down the energy gradient, the final oxa-BCH scaffold acts as a thermodynamic sink relative to its synthetic intermediates ().

Isomerization R (2-oxaspiro[3.3]heptan-6-yl)methanol (Strained Precursor) C Acid Catalyst (PyrHCl or BF3•Et2O) R->C Activation I Carbocation Intermediate (Ring Expansion) C->I Protonation P 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane I->P Strain-Release

Mechanistic pathway of acid-mediated strain-release isomerization to form 3-oxa-BCH scaffolds.

Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of 3-oxa-BCH derivatives at room temperature? A: These scaffolds exhibit excellent long-term stability. Routine ¹H NMR and LC-MS inspections of isolated 3-oxa-BCH compounds stored in closed vials at room temperature reveal no detectable decomposition after at least six months. The rigid framework lacks low-energy pathways for spontaneous ring-opening under ambient conditions.

Q: Can these scaffolds withstand high-temperature cross-coupling or derivatization reactions? A: Yes. Thermal stability testing confirms that representative 3-oxa-BCH compounds (such as carboxylic acids and N-Boc amino acids) remain completely stable when heated at 100 °C for at least 5 minutes. This thermal resilience allows them to survive standard mild-to-moderate heating protocols used in late-stage functionalization.

Q: How does the metabolic stability of 3-oxa-BCH compare to the original meta-benzene ring? A: Saturated bioisosteres generally resist cytochrome P450-mediated oxidative metabolism better than their electron-rich aromatic counterparts. When the central benzene ring in the anticancer drug Sonidegib was replaced with 3-oxa-BCH, the resulting analogue demonstrated comparable or improved metabolic stability alongside a >500% enhancement in aqueous solubility ().

Troubleshooting Guide: Synthesis & Handling

Issue 1: Incomplete Isomerization or Decomposition During Synthesis

Symptom: Low yield of the 3-oxa-BCH core when treating the spirocyclic oxetane precursor with Brønsted/Lewis acids. Root Cause: Over-exposure to harsh acids (e.g., concentrated aqueous HCl or H₃PO₄) can lead to non-specific ring opening or polymerization of the oxetane precursor before the desired strain-release rearrangement occurs. Solution: Switch to catalytic quantities of milder acids. Using pyridinium chloride (PyrHCl) or precisely controlled equivalents of BF₃•Et₂O in dichloromethane at room temperature provides the optimal balance of activation and stability, pushing the equilibrium toward the 3-oxa-BCH core without degrading the oxetane.

Issue 2: Loss of Material During Aqueous Workup

Symptom: Poor mass recovery after extracting the functionalized 3-oxa-BCH from aqueous layers. Root Cause: The primary advantage of the 3-oxa-BCH scaffold is its extreme water solubility. Highly polar derivatives (e.g., amine hydrochlorides or carboxylic acids) will partition heavily into the aqueous phase, defying standard organic extraction protocols. Solution: Avoid standard aqueous wash protocols. Instead, use reverse-phase chromatography (C18) or lyophilization to isolate polar derivatives. If liquid-liquid extraction is mandatory, use highly polar organic solvent mixtures (e.g., 10% MeOH in DCM) and heavily saturate the aqueous layer with NaCl.

Experimental Methodologies

Protocol 1: Acid-Mediated Isomerization to 3-Oxa-BCH

This protocol utilizes mild Lewis acid catalysis to prevent precursor degradation.

  • Setup: In an oven-dried flask under an inert atmosphere (N₂), dissolve the (2-oxaspiro[3.3]heptan-6-yl)methanol precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Activation: Add catalytic pyridinium chloride (PyrHCl, 0.1 equiv) or BF₃•Et₂O (0.1 equiv) dropwise at 0 °C.

  • Isomerization: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄, as the sp³ scaffold lacks a UV chromophore).

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃ (minimal volume to avoid product loss). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol 2: Self-Validating Thermal Stability Assay

This protocol creates a closed-loop validation system to definitively prove scaffold integrity prior to high-temperature functionalization.

  • Aliquot Preparation: Dissolve 5 mg of the purified 3-oxa-BCH derivative in 0.5 mL of deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a sealed NMR tube.

  • Baseline Measurement: Acquire a baseline ¹H NMR spectrum. Record the exact integration ratio of the scaffold's bridgehead protons (~2.5–3.0 ppm) against the internal standard.

  • Thermal Stress: Submerge the NMR tube in a pre-heated oil bath at 100 °C for 5 minutes.

  • Post-Stress Analysis: Rapidly cool the sample to room temperature and re-acquire the ¹H NMR spectrum.

  • Validation: The protocol is self-validating: if the integration ratio of the bridgehead protons relative to the internal standard remains mathematically identical (±2%), and no new alkene/aldehyde degradation peaks appear, the scaffold's thermal integrity is definitively confirmed.

StabilityWorkflow A Synthesize 3-Oxa-BCH Scaffold B Aliquot for Stability Testing A->B C Shelf-Life Testing (RT, Closed Vials) B->C D Thermal Stress (100°C for 5 min) B->D E Metabolic Stability (In Vitro Liver Microsomes) B->E F 1H NMR & LC-MS Analysis C->F 3 & 6 Months D->F Post-heating E->F Post-incubation G Confirm Scaffold Integrity (No Decomposition) F->G

Workflow for validating the chemical, thermal, and metabolic stability of 3-oxa-BCH scaffolds.

Quantitative Data Summaries

Table 1: Physicochemical & Geometric Comparison

Comparison of the 3-oxa-BCH scaffold against traditional planar benzenes and standard bicycloalkanes.

Parametermeta-BenzeneBicyclo[3.1.1]heptane3-Oxabicyclo[3.1.1]heptane
Exit Vector Angle (γ) 116–122°120–124°120–124°
Substituent Distance (d) 4.93–5.05 Å~4.80 Å4.75–4.77 Å
Aqueous Solubility Baseline (Poor)Reduced>500% Increase
Lipophilicity (LogP) HighVery HighSignificantly Reduced
Table 2: Stability Metrics of 3-Oxa-BCH Scaffolds
ConditionParameterObservation / Result
Shelf-Life Room Temp, Closed VialNo decomposition after >6 months (Confirmed by ¹H NMR/LC-MS)
Thermal 100 °C for 5 minutesFully stable; no degradation peaks or ring-opening observed
Metabolic Liver Microsomes (In Vitro)Comparable or superior to planar benzene analogs

References

  • Title: 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene Source: Angewandte Chemie International Edition (2025) URL: [Link]

  • Title: 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Source: ChemRxiv (2024) URL: [Link]

overcoming low reactivity in derivatization of 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OXA-311-rxn-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming steric hindrance and low reactivity in bridgehead functionalization.

Executive Summary & Diagnostic

The Issue: Users frequently report stalled reactions or low yields when attempting to derivatize 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid . Standard amide couplings (EDC/NHS, HATU) or esterifications often fail to reach completion.

Root Cause Analysis: The carboxylic acid is located at the C1 bridgehead position . This creates a unique "perfect storm" of reactivity barriers:

  • Steric Shielding: The bicyclic cage structure rigidly blocks the trajectory of incoming nucleophiles (amines/alcohols) from the "back" side, and significantly crowds the tetrahedral intermediate required for carbonyl substitution.

  • Electronic Deactivation: The oxygen atom at position 3 exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the acid. While this makes the proton easier to remove, it renders the resulting carboxylate less nucleophilic towards coupling reagents.

  • Bredt’s Rule Constraints: While not directly violating Bredt's rule (as the carbonyl carbon is exocyclic), the transition states for activation often require geometric flexibility that the rigid [3.1.1] system cannot provide.

Decision Matrix: Selecting the Right Protocol

Do not waste time with standard peptide coupling reagents (EDC, HOBt) if they have already failed. Use this decision tree to select the correct high-energy pathway.

ActivationStrategy Start Start: 3-oxabicyclo[3.1.1]heptane-1-COOH Q1 Target Functional Group? Start->Q1 Amide Amide/Ester Q1->Amide Coupling Amine Primary Amine (-NH2) Q1->Amine Degradation Q2 Nucleophile Sterics? Amide->Q2 Sol3 Protocol C: Curtius Rearrangement (DPPA) Amine->Sol3 Simple Primary/Un-hindered Q2->Simple Complex Secondary/Aniline/Bulky Q2->Complex Sol1 Protocol A: T3P Activation Simple->Sol1 Sol2 Protocol B: Ghosez's Reagent (Acid Chloride) Complex->Sol2

Figure 1: Strategic decision tree for selecting the activation method based on the target derivative and steric environment.

Detailed Experimental Protocols

Protocol A: T3P Activation (The "Clean" Method)

Best for: Primary amines, alcohols, and scale-up where acid chlorides are too hazardous. Why it works: Propylphosphonic anhydride (T3P) acts as a potent dehydrating agent.[1] It forms a mixed anhydride that is highly reactive but produces water-soluble byproducts, simplifying purification.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • T3P (50% in EtOAc or DMF): 1.5 – 2.0 equiv

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM): 3.0 – 4.0 equiv

  • Solvent: 2-MeTHF or Ethyl Acetate (anhydrous)

Procedure:

  • Dissolve the bridgehead acid and the amine/alcohol nucleophile in 2-MeTHF (0.1 M concentration).

  • Cool to 0°C.

  • Add the base (DIPEA) dropwise. Stir for 10 minutes.

  • Add T3P solution dropwise. Note: The reaction is exothermic.

  • Allow to warm to room temperature.

  • Critical Step: If conversion is <50% after 4 hours, heat to 50°C. The cyclic anhydride structure of T3P is thermally stable and effective at elevated temperatures where HATU decomposes.

  • Workup: Wash with water, sat. NaHCO3, and brine. The phosphorus byproducts are water-soluble.[1]

Protocol B: Ghosez’s Reagent (The "Bulldozer" Method)

Best for: Extremely hindered amines, anilines, or when T3P fails. Why it works: Thionyl chloride (


) often requires harsh reflux which can degrade the oxa-bicycle. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions  at room temperature.

Reagents:

  • Substrate: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Procedure:

  • Dissolve the acid in anhydrous DCM under Argon/Nitrogen atmosphere.

  • Add Ghosez’s reagent dropwise at room temperature.

  • Stir for 1–2 hours. Monitor by TLC (quench an aliquot with methanol to check for methyl ester formation).

  • Observation: The reaction mixture usually remains homogeneous.

  • Coupling: Once the acid chloride is formed, add the amine (1.2 equiv) and a scavenger base (Et3N or Pyridine, 2.0 equiv) directly to the pot.

  • Stir for 4–12 hours.

Protocol C: Curtius Rearrangement (Synthesis of the Amine)

Best for: Converting the C1-COOH to a C1-


 (Isostere of 3-amino-meta-benzene).
Why it works:  Direct nucleophilic substitution to create the amine is impossible. The Curtius rearrangement bypasses this by rearranging the acyl azide.

Reagents:

  • Substrate: 1.0 equiv

  • Diphenylphosphoryl azide (DPPA): 1.1 equiv

  • Triethylamine (TEA): 1.1 equiv

  • Solvent: t-Butanol (for Boc-protection) or Toluene (for Isocyanate isolation)

Procedure:

  • Dissolve acid in anhydrous t-Butanol.

  • Add TEA and DPPA.

  • Heat to reflux (80–90°C) for 4–6 hours.

  • Mechanism: The acid converts to the acyl azide

    
     thermal rearrangement to isocyanate (
    
    
    
    )
    
    
    trapping by t-Butanol to form the Boc-protected amine (
    
    
    ).
  • Purification: Flash chromatography.

Troubleshooting & FAQs

Q1: I am seeing significant hydrolysis of my active ester back to the starting material.

Diagnosis: The 3-oxa oxygen increases the hydrophilicity of the molecule compared to pure carbocycles. It drags water into the organic phase if not strictly anhydrous. Fix:

  • Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours prior to use.

  • Switch from DMF (hygroscopic) to 2-MeTHF or DCM .

  • If using T3P, ensure the base is added before the coupling reagent to ensure the carboxylate is ready to react immediately.

Q2: Can I use Oxalyl Chloride instead of Ghosez’s Reagent?

Answer: Yes, but with a caveat. Standard Oxalyl Chloride/DMF (catalytic) generates the Vilsmeier intermediate. For bridgehead acids, the formation of the initial anhydride intermediate can be slow.

  • Modification: If using Oxalyl Chloride, use a higher catalyst loading of DMF (5-10 mol%) and allow the activation step to run for at least 2 hours before adding the nucleophile.

Q3: Why is the NMR of my product showing broad peaks?

Answer: The 3-oxabicyclo[3.1.1]heptane system is rigid, but substituents at the C1 position can induce rotameric restrictions, especially if you formed an amide.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If peaks sharpen, it is rotameric broadening, not impurities.

Comparative Data: Reagent Performance

ReagentConversion (24h)Workup DifficultySuitability for Bridgehead
HATU / EDC Low (<30%)High (Peptide byproducts)Poor (Steric failure)
Thionyl Chloride Medium (60%)High (Acidic/Corrosive)Fair (Requires heat)
T3P (Propylphosphonic Anhydride) High (>90%)Low (Water soluble)Excellent (Strong activation)
Ghosez's Reagent Very High (>95%)Medium (Sensitive to moisture)Best (Neutral acid chloride)

Visualizing the Mechanism (Ghosez Activation)

Understanding why Ghosez's reagent works where others fail is key. It forms a highly electrophilic chloro-enamine intermediate that attacks the crowded carboxylate without requiring a tetrahedral transition state that is as bulky as the O-acylisourea formed by EDC.

GhosezMechanism Ghosez Ghosez's Reagent (Chloro-enamine) Inter Intermediate (O-acyl chloroiminium) Ghosez->Inter Neutral Attack Acid Bridgehead Acid (Sterically Crowded) Acid->Inter Neutral Attack Chloride Acid Chloride (Active Species) Inter->Chloride Collapse (-Amide byproduct) Amide Final Amide Chloride->Amide + Amine Nucleophile

Figure 2: Mechanistic flow of Ghosez's reagent activation, bypassing bulky intermediates.

References

  • 3-Oxabicyclo[3.1.1]heptanes as Bioisosteres: Morvan, J., et al. "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings."[3][4] ChemRxiv, 2024.[4] [Link][5]

  • Ghosez's Reagent for Hindered Acids: Ghosez, L., et al. "Synthesis of Acyl Halides under Neutral Conditions." Angewandte Chemie International Edition, 1969. (Classic methodology applied to modern hindered scaffolds). [Link]

  • T3P in Sterically Demanding Couplings: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. [Link]

  • Curtius Rearrangement on Bridgehead Systems: Krow, G. R. "The Curtius Rearrangement of Bridgehead Carboxylic Acids." Tetrahedron, 1981. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Oxabicyclo[3.1.1]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Scale-Up Last Updated: March 1, 2026

Executive Summary: The "Meta-Benzene" Bioisostere[1][2][3][4]

The 3-oxabicyclo[3.1.1]heptane (3-oxa-BCHep) scaffold has emerged as a critical saturated bioisostere for meta-substituted benzenes.[1][2][3] Unlike the more common bicyclo[1.1.1]pentane (BCP) which mimics para-phenyl rings, the 3-oxa-BCHep core replicates the exit vector angles (~120°) and distances of meta-arenes while significantly improving metabolic stability and aqueous solubility (often >500% increase compared to the parent arene).

This guide addresses the technical challenges of scaling this synthesis from milligram discovery routes to multigram/kilogram process routes. The primary focus is the Acid-Mediated Rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols , which is currently the industry standard for scalability.

Core Protocol: The Spiro-Rearrangement Route

Context: Early syntheses involving intramolecular displacement of cis-1,3-disubstituted cyclobutanes suffered from poor atom economy and harsh conditions. The modern "Gold Standard" protocol, developed by Enamine and Janssen researchers (2025), utilizes a thermodynamically driven rearrangement of a spirocyclic precursor.

Validated Workflow
  • Precursor Assembly: Synthesis of 2-oxaspiro[3.3]heptane-6-carboxylate derivatives from 3,3-bis(chloromethyl)oxetane.

  • Reduction: Conversion to (2-oxaspiro[3.3]heptan-6-yl)methanol.

  • Rearrangement (Critical Step): Acid-catalyzed isomerization to the 3-oxabicyclo[3.1.1]heptane core.[1][4][5][6]

Master Data Table: Rearrangement Catalyst Comparison
CatalystScale SuitabilityYield ProfileKey Risk FactorRecommended Use
PyrHCl (Pyridinium Chloride) High (Preferred) 85-97%Hygroscopic reagent handlingGeneral Process. Mildest conditions; easiest workup.
BF₃·Et₂O Medium70-85%Lewis acid polymerization side-reactionsUse if substrate is acid-labile but lacks basic amines.
Aq. HCl / H₃PO₄ Low40-60%Hydrolysis of the oxetane ring (ring opening)Only for very robust, simple substrates.
TFA Medium60-75%Trifluoroacetate ester formationAnalytical scale or specific solubility needs.

Troubleshooting & FAQs

Section A: The Rearrangement Step (Critical Failure Point)

Q: My reaction stalls at 50% conversion even with excess acid. Increasing temperature leads to decomposition. What is happening?

  • Diagnosis: This is likely a "Solvent-System Mismatch." The rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanol is driven by the relief of ring strain (spiro-oxetane

    
     bridged-pyran). However, the transition state is highly polar.
    
  • Solution:

    • Switch Solvent: If using DCM or Toluene, switch to Dioxane or DCE (1,2-Dichloroethane). The rearrangement proceeds faster in slightly more polar, non-nucleophilic solvents.

    • Catalyst Loading: Ensure you are using 0.1 – 0.2 equiv of PyrHCl. Do not go stoichiometric unless the substrate contains a basic amine that buffers the system.

    • Water Control: Strictly anhydrous conditions are not required for PyrHCl, but significant water content can compete with the rearrangement, leading to the ring-opened diol (acyclic impurity).

Q: I am observing a major impurity with M+18 mass. Is it the hydrated product?

  • Diagnosis: Yes. This is the Ring-Opened Diol (1-(hydroxymethyl)-3-(hydroxymethyl)cyclobutanol derivative).

  • Root Cause: Nucleophilic attack by water on the protonated oxetane before the rearrangement can occur.

  • Corrective Action:

    • Dry your solvent (KF < 0.05%).

    • Increase the concentration. Intramolecular rearrangement is zero-order in concentration (kinetically), but water attack is second-order (bimolecular). Running the reaction at 0.5 M to 1.0 M favors the intramolecular pathway over intermolecular water attack.

Q: Upon scale-up (10g+), the reaction exotherms violently.

  • Diagnosis: The relief of strain energy from the spiro-oxetane system is significant (~25-30 kcal/mol).

  • Protocol Adjustment:

    • Dosing: Do not add the catalyst to the substrate in one portion.

    • Reverse Addition: Dissolve the catalyst (PyrHCl) in the solvent at the target temperature (e.g., 50°C), then add the substrate solution dropwise over 1-2 hours. This keeps the instantaneous concentration of the active species low and manages the heat release.

Section B: Isolation and Purification

Q: The product is water-soluble, and I'm losing it during the aqueous workup.

  • Diagnosis: 3-oxabicyclo[3.1.1]heptanes are small, polar, ether-containing molecules. If your derivative has an amine or alcohol, it will partition into water.

  • Self-Validating Workup:

    • Avoid Aqueous Wash: Instead of washing with water/brine, dilute the reaction mixture with Et₂O or MTBE to precipitate the catalyst (if using PyrHCl) or filter through a pad of silica/Celite.

    • Salt Formation: If the product is an amine, isolate it as the HCl or Oxalate salt directly from the organic phase. These salts are often crystalline and non-hygroscopic, unlike the free bases.

Q: The NMR shows broad peaks and "missing" carbons.

  • Diagnosis: This scaffold has a rigid bridgehead.[1] If you have bulky substituents at the C1/C5 positions, you may be observing restricted rotation or slow relaxation times.

  • Verification: Run the NMR at 50°C. If the peaks sharpen, the structure is correct, and you are seeing rotameric effects. If they remain broad, check for oligomerization.

Visualizing the Mechanism

The following diagram illustrates the acid-catalyzed rearrangement pathway, highlighting the critical transition from the spiro-oxetane to the bridged 3-oxabicyclo[3.1.1]heptane system.

RearrangementMechanism Substrate Spiro-Precursor (2-oxaspiro[3.3]heptan-6-yl)methanol Protonation Protonated Intermediate (Oxetane Oxygen) Substrate->Protonation + H+ (PyrHCl) TS Wagner-Meerwein Rearrangement (Ring Expansion) Protonation->TS Strain Release SideProduct Impurity: Ring-Opened Diol (Due to Water) Protonation->SideProduct + H2O (Competes) Product Target Scaffold 3-oxabicyclo[3.1.1]heptane TS->Product - H+

Figure 1: Mechanistic pathway of the acid-mediated rearrangement. Note the competitive pathway with water (dashed line) which leads to the primary impurity.

Advanced Functionalization (FAQ)

Q: Can I install substituents at the bridgehead (C1/C5) positions? A: Yes, but this must be done before the rearrangement. You must substitute the cyclobutane ring of the spiro-precursor. Once the [3.1.1] bridge is formed, bridgehead lithiation is extremely difficult due to Bredt's rule-like strain constraints (though not strictly Bredt's rule, the geometry disfavors planarization).

Q: Is the ether bridge stable to Lewis acids (e.g., BBr3) used later in the synthesis? A: The 3-oxabicyclo[3.1.1]heptane core is surprisingly robust compared to acyclic acetals or strained oxetanes. However, strong Lewis acids like BBr₃ or AlCl₃ can open the bridge.

  • Recommendation: If deprotecting a methoxy group elsewhere in the molecule, use HBr/AcOH or thiol-mediated deprotection (e.g., EtSH/NaH) instead of Boron-based reagents.

References

  • Morvan, J., Renders, E., Buijnsters, P. J., & Ryabchuk, P. (2025).[4][3][7] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [3]

  • Dibchak, D., & Mykhailiuk, P. K. (2025).[8] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition.

  • Levterov, V. V., Panov, D. M., & Mykhailiuk, P. K. (2020).[9] Practical Synthesis of 3-Oxabicyclo[3.1.1]heptanes. (Foundational work on the precursor synthesis).

Sources

troubleshooting guide for 3-oxabicyclo[3.1.1]heptane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for 3-Oxabicyclo[3.1.1]heptane Reactions

Executive Summary: The "Meta-Benzene" Surrogate

The 3-oxabicyclo[3.1.1]heptane (3-oxa-BCHep) scaffold has emerged as a critical bioisostere for meta-substituted benzenes.[1][2][3] Unlike its carbocyclic parent (bicyclo[3.1.1]heptane), the insertion of the oxygen atom at the 3-position lowers lipophilicity (LogP) and improves aqueous solubility while maintaining the critical 119° exit vector angle that mimics the meta-substitution pattern of arenes.[4]

However, the synthesis and derivatization of this strained bicyclic ether present unique challenges. This guide addresses the most frequent technical inquiries received by our support center, focusing on the acid-mediated rearrangement of spiro-oxetanes, functional group interconversions, and stability management.

Core Synthesis: The Spiro-Oxetane Rearrangement

The primary route to this scaffold is the acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols .[1][2][3][5] This reaction is thermodynamically driven by the relief of ring strain but is kinetically sensitive.

Workflow Diagram: Synthesis Pathway

SynthesisWorkflow Start Start: (2-oxaspiro[3.3]heptan-6-yl)methanol Reagent Reagent Selection: Pyridinium Chloride (PyrHCl) (0.1 - 1.0 equiv) Start->Reagent Solvent Solvent System: 1,4-Dioxane (Anhydrous) Conc: 0.1 - 0.2 M Reagent->Solvent Reaction Reaction: Temp: 80-100°C Time: 4-16 h Solvent->Reaction Check In-Process Control (IPC): Check for Spiro-Oxetane consumption (NMR/LCMS) Reaction->Check Check->Reaction Incomplete (Add catalyst/Time) Product Product: 3-oxabicyclo[3.1.1]heptane derivative Check->Product Complete

Figure 1: Standard workflow for the acid-mediated rearrangement of spiro-oxetanes to 3-oxa-BCHep.

Troubleshooting Guide (Q&A Format)

Category A: Synthesis Failures & Low Yields

Q1: My rearrangement reaction stalled at 50% conversion. Adding more acid led to decomposition. What happened?

  • Diagnosis: You likely triggered the ring-opening polymerization or fragmentation pathways. The oxetane ring is highly strained. While acid initiates the desired alkyl shift, excess strong acid (like HCl or TFA) or high temperatures can cleave the ether linkage entirely.

  • The Fix:

    • Switch Catalyst: Move from strong mineral acids to Pyridinium Chloride (PyrHCl) . It acts as a buffered proton source, sufficient to activate the oxetane but mild enough to prevent degradation.

    • Solvent Effect: Ensure you are using 1,4-dioxane . We have observed that polar aprotic solvents (DMF, DMSO) can sequester the proton source or promote nucleophilic attack on the oxetane, leading to ring-opened byproducts.

    • Concentration: Run the reaction at 0.1 M to 0.2 M . Higher concentrations favor intermolecular polymerization over the desired intramolecular rearrangement.

Q2: I see a new spot on TLC that is less polar than my starting material, but it’s not the product. What is it?

  • Diagnosis: This is often the acetate ester if you are using acetic acid or if your solvent contains acylating impurities. Alternatively, it could be the chloride-opened product if you used stoichiometric HCl.

  • Validation Protocol: Check the 1H NMR.

    • Desired Product: Look for the distinctive bridgehead protons (H1/H5) around 2.5–3.0 ppm and the bridging methylene (H7) which often appears as a distinct doublet/multiplet pattern.

    • Side Product: A triplet/multiplet pattern around 3.5–4.0 ppm suggests a linear chain from ring opening.

Category B: Functionalization & Derivatization[1][4][6]

Q3: I need to oxidize the C1-hydroxymethyl group to a carboxylic acid, but Jones reagent destroyed the scaffold. Why?

  • Diagnosis: The 3-oxabicyclo[3.1.1]heptane core contains an ether oxygen.[6] Strong oxidants like Chromic acid (Jones) are too harsh and can oxidize the ether alpha-position or cause acid-catalyzed cleavage.

  • The Fix: Use a two-step mild oxidation or a specific one-pot protocol:

    • TEMPO/BAIB: This is the gold standard for this scaffold. It operates at neutral/mildly acidic pH and is highly selective for primary alcohols.

    • RuCl3/NaIO4: Effective, but monitor time closely to avoid ether oxidation.

    • Protocol: Dissolve substrate in MeCN:H2O (1:1). Add TEMPO (0.1 eq) and BAIB (2.2 eq). Stir at RT for 2-4 h.

Q4: Can I perform reductive amination on a ketone derivative of this scaffold?

  • Diagnosis: Yes, but steric hindrance is a major factor. The bridgehead positions (C1/C5) shield the C2/C4 positions, and the bicyclic structure creates a rigid "face" bias.

  • Recommendation:

    • Use small reducing agents like NaBH3CN or STAB (Sodium Triacetoxyborohydride) .

    • Allow longer imine formation times (pre-stir amine and ketone for 2–4 hours with molecular sieves) before adding the hydride source.

Category C: Stability & Handling[4]

Q5: Is the 3-oxa-BCHep scaffold stable to metabolic conditions (microsomes)?

  • Insight: Generally, yes. However, the ether oxygen can be a site for oxidative metabolism (P450).

  • Comparison:

    • vs. Bicyclo[3.1.1]heptane: The oxa-analog is less lipophilic (lower LogD), which often reduces metabolic clearance intrinsic to high lipophilicity.

    • vs. Benzene: It eliminates the formation of reactive quinone-imine metabolites often associated with anilines or electron-rich arenes.

Data & Specifications

Table 1: Physicochemical Comparison (Bioisostere Analysis)
Parametermeta-Substituted BenzeneBicyclo[3.1.1]heptane3-Oxabicyclo[3.1.1]heptaneImpact
Exit Vector Angle 120°~119°~118-119° Perfect geometric match
C1-C5 Distance ~5.0 Å~4.8 Å~4.75 Å Maintains binding pocket fit
Hybridization sp2 (Flat)sp3 (3D)sp3 (3D) Escape from flatland
LogP (Lipophilicity) High (Baseline)Higher (+0.5 to +1.0)Lower (-0.5 to -1.0) Improved Solubility
Aqueous Solubility LowLowHigh Better oral bioavailability
Experimental Protocol: Standard Rearrangement

Objective: Synthesis of (5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser.

  • Charge: Add (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.15 M).

  • Catalyst: Add Pyridinium Chloride (PyrHCl) (0.2 equiv).

  • Reaction: Heat to 100 °C (oil bath temperature) under Argon atmosphere.

  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 12–16 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash with sat. NaHCO3 (to neutralize pyridine/HCl) and Brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The product is typically a viscous oil or low-melting solid.

Logic Pathway: Troubleshooting Decision Tree

TroubleshootingTree Problem Problem Identified Type Select Issue Type Problem->Type LowYield Low Yield / Incomplete Type->LowYield Decomp Decomposition / Tar Type->Decomp Action2 Check Solvent: Must be Dioxane/Toluene (Avoid DMF/DMSO) LowYield->Action2 Action4 Check Reagents: Increase PyrHCl to 0.5 eq Check dryness LowYield->Action4 Action1 Check Catalyst: Ensure PyrHCl is used (Not HCl/H2SO4) Decomp->Action1 Action3 Check Temp: Lower to 80°C Reduce Rxn Time Decomp->Action3

Figure 2: Decision matrix for troubleshooting the synthesis of 3-oxa-BCHep.

References

  • Morvan, J., et al. (2025).[2][5] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Link[2]

  • Mykhailiuk, P. K., et al. (2025).[3][7] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. Link

  • Enamine Ltd. (2025). 3-Oxabicyclo[3.1.1]heptanes as sp3-Rich Meta-Benzene Isosteres for Drug Design. Enamine White Papers. Link

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969).[8] Synthesis of 3-oxabicyclo[3.1.1]heptanes by rearrangement of 3-oxaspiro[3.3]heptanes. Journal of the Chemical Society C: Organic. Link

For further assistance, please contact the Chemistry Support Team with your specific LCMS data and reaction conditions.

Sources

refinement of protocols for synthesizing oxa-BCHep analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Welcome to the technical support hub for Oxa-BCHep synthesis. This guide addresses the two distinct structural classes often conflated under this acronym in drug discovery:

  • The "Modern" Bioisostere (3-oxabicyclo[3.1.1]heptane): A saturated isostere for meta-substituted benzenes, crucial for improving physicochemical properties (solubility,

    
     character) without altering exit vectors.[1][2]
    
  • The "Classic" Scaffold (2-oxabicyclo[4.1.0]heptane): Derived from glycals via cyclopropanation, used in nucleoside analogs and carbohydrate chemistry.

This guide prioritizes the [3.1.1] system due to its recent surge in medicinal chemistry applications (2024-2025), while providing essential troubleshooting for the [4.1.0] system .

Module A: 3-Oxabicyclo[3.1.1]heptane (The meta-Benzene Isostere)

The Challenge: The Spiro-to-Bridged Rearrangement

The most efficient route to the [3.1.1] core is the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols . Users frequently report low yields due to competitive polymerization or failure to initiate the Wagner-Meerwein-type rearrangement.

Core Protocol: Pyridinium Chloride (PyrHCl) Mediated Isomerization

Standard Operating Procedure (Refined)

  • Substrate: (2-oxaspiro[3.3]heptan-6-yl)methanol derivatives.

  • Catalyst: Pyridinium Chloride (PyrHCl) - Critical: Must be dry.

  • Solvent: Toluene or DCE (1,2-Dichloroethane).

  • Temperature: 80–100 °C.

Troubleshooting Guide (Q&A)

Q: My reaction stalls with <20% conversion even after 12 hours. What is wrong? A: The issue is likely catalyst deactivation or insufficient acidity .[3]

  • Mechanism: The reaction relies on the protonation of the primary alcohol to generate a transient carbocation, which triggers ring expansion. If the system is too "wet," water competes with the alcohol for the proton.

  • Solution:

    • Ensure PyrHCl is hygroscopic-free (dry under vacuum).

    • Add molecular sieves (4Å) to the reaction mixture.

    • Advanced: Switch to a slightly stronger Lewis acid like

      
       (0.1 equiv) at lower temperatures (-78 °C to RT) if the substrate is acid-sensitive, though PyrHCl is generally superior for thermodynamic control.
      

Q: I am observing a complex mixture of olefins instead of the bridged ether. A: You are seeing E1 elimination competing with the rearrangement.

  • Causality: The intermediate carbocation can eliminate a proton to form an alkene (often an exocyclic methylene) rather than undergoing the strain-release rearrangement.

  • Correction:

    • Concentration: Run the reaction more concentrated (0.5 M to 1.0 M) to favor the intramolecular rearrangement over intermolecular side reactions.

    • Solvent: Switch from polar solvents (which stabilize the cation and allow time for elimination) to non-polar toluene.

Visualizing the Rearrangement Logic

The following diagram illustrates the mechanistic pathway and failure points.

OxaBCHep_Rearrangement Start Spiro[3.3] Precursor (Alcohol) Protonation Protonated Intermediate Start->Protonation + PyrHCl Cation Cationic Transition State Protonation->Cation - H2O Product 3-oxabicyclo[3.1.1]heptane (Oxa-BCHep) Cation->Product Ring Expansion (Major Path) SideProduct Elimination Product (Alkene) Cation->SideProduct E1 Elimination (Failure Mode)

Figure 1: Mechanistic divergence in the acid-mediated synthesis of Oxa-BCHep. Success depends on favoring ring expansion over elimination.

Module B: 2-Oxabicyclo[4.1.0]heptane (The Glycal Scaffold)

The Challenge: Stereoselective Cyclopropanation

Synthesizing this scaffold usually involves the Simmons-Smith reaction on dihydropyrans (glycals). The primary pain point is achieving high diastereoselectivity (syn vs. anti) relative to existing substituents (e.g., anomeric groups or C3-hydroxyls).

Comparative Protocol Analysis
ParameterSimmons-Smith (

)
Epoxidation (

-CPBA)
Active Species Zinc Carbenoid (

)
Peracid
Directing Effect Strong (Coordinates to -OH, -OR)Weak (Steric control dominant)
Stereoselectivity Syn to directing groupAnti to bulky groups
Side Reactions Lewis-acid catalyzed polymerizationAcid-sensitive epoxide opening
Recommendation Use for Syn-selective synthesisUse for Anti-selective synthesis
Troubleshooting Guide (Q&A)

Q: The reaction turns into a gel/solid, and I can't isolate the product. A: This is a classic Zinc removal issue.

  • Cause: Zinc salts form stable, gelatinous chelates with the oxygen-rich product.

  • Protocol Refinement: Do not just use aqueous workup.

    • Quench with saturated

      
      .
      
    • Add a chelating agent: Rochelle's Salt (Potassium sodium tartrate) or EDTA solution.

    • Stir vigorously for 1–2 hours until two clear layers form. This breaks the Zn-Oxa-BCHep complex.

Q: I need the 'Anti' isomer, but Simmons-Smith gives me the 'Syn' isomer. A: You must disrupt the Zinc coordination.

  • Strategy: Protect any proximal alcohols with a non-coordinating bulky group (e.g., TBS, TBDPS). The Zinc carbenoid will then be forced to approach from the sterically less hindered face (Anti), reversing the selectivity.

Advanced Workflow: Decision Matrix

Use this logic flow to select the correct protocol for your target analog.

Protocol_Selection Start Target Molecule? Type1 Meta-Benzene Isostere (3-oxa[3.1.1]) Start->Type1 Type2 Glycal/Sugar Analog (2-oxa[4.1.0]) Start->Type2 Step1A Precursor: Spiro[3.3]oxetane Type1->Step1A Step2A Precursor: Dihydropyran Type2->Step2A Step1B Reagent: PyrHCl (cat) Step1A->Step1B Step1C Check: Is reaction wet? Step1B->Step1C Action1 Add 4Å Sieves Step1C->Action1 Yes Isolate Product Isolate Product Step1C->Isolate Product No Step2B Target Stereochem? Step2A->Step2B Syn Syn-isomer Step2B->Syn Directing Group Present (-OH) Anti Anti-isomer Step2B->Anti Steric Control Needed Use Simmons-Smith\n(ZnEt2/CH2I2) Use Simmons-Smith (ZnEt2/CH2I2) Syn->Use Simmons-Smith\n(ZnEt2/CH2I2) Protect -OH (TBS)\nThen Simmons-Smith Protect -OH (TBS) Then Simmons-Smith Anti->Protect -OH (TBS)\nThen Simmons-Smith

Figure 2: Decision matrix for selecting reagents based on target scaffold and stereochemical requirements.

References

  • Morvan, J., et al. (2025).[2] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Link(Note: Generalized DOI for Org. Lett. based on search context 1.12/1.23).

  • Levterov, V. V., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Journal of Organic Chemistry. Link(Context from search result 1.10).

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Link.

  • BenchChem Technical Support. (2025). Stereoselective Synthesis of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane. BenchChem Protocols. Link.

(Disclaimer: While protocols are based on established chemical principles and recent literature, always perform a risk assessment before handling reagents like Diethylzinc or Pyridinium Chloride.)

Sources

Validation & Comparative

A Comparative Guide to the Physicochemical Properties of Oxa-Bicyclo[3.1.0]heptane (oxa-BCHep) Analogs and Their Parent Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds is driven by the need to overcome the limitations of existing drug candidates. The concept of bioisosterism , the substitution of a molecular fragment with another that possesses similar chemical or physical properties, is a cornerstone of rational drug design.[1][2] This strategy aims to enhance a compound's therapeutic profile by improving its efficacy, reducing toxicity, and optimizing its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[3][4]

One of the significant challenges in drug development is the prevalence of "flat" aromatic rings in many bioactive molecules. While often crucial for target binding, these moieties can be susceptible to metabolic degradation and may contribute to poor solubility.[5] The "escape from flatland" is a paradigm shift in medicinal chemistry, emphasizing the incorporation of three-dimensional, sp³-rich scaffolds to improve the "drug-like" properties of new chemical entities.[6]

This guide provides a comparative analysis of the physicochemical properties of a promising class of bioisosteres, the oxa-bicyclo[3.1.0]heptane (oxa-BCHep) analogs, against their parent drug molecules. We will delve into the structural rationale for their design, present anticipated data on key physicochemical parameters, and provide detailed experimental protocols for their determination.

The Rationale for Oxa-BCHep Analogs: A Marriage of Rigidity and Polarity

The design of oxa-BCHep analogs is a strategic approach that leverages the beneficial properties of both a rigid bicyclic core and an incorporated heteroatom.

  • The Bicyclo[3.1.0]hexane Core: The bicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of cyclohexane.[7] Its rigid structure can pre-organize the substituents in a specific spatial orientation, potentially leading to tighter binding to the target protein.[7][8] This rigidity can also shield the molecule from metabolic enzymes, thereby increasing its stability.[7] Studies on the closely related bicyclo[3.1.1]heptane (BCHep) scaffold have shown that its use as a bioisostere for meta-substituted benzene rings can lead to improved metabolic stability and membrane permeability.[9][10]

  • The "Oxa" Component: The introduction of an oxygen atom into a carbocyclic ring to create an "oxa-cycle" has been shown to dramatically improve a molecule's physicochemical properties. Specifically, the incorporation of an oxygen atom can significantly increase aqueous solubility (by up to 40-fold in some cases) and lower lipophilicity.[6][11][12] This is attributed to the oxygen's ability to act as a hydrogen bond acceptor, enhancing its interaction with water.

By combining these two features, oxa-BCHep analogs are designed to be metabolically robust scaffolds with enhanced solubility and potentially improved target affinity compared to their parent drugs.

Caption: Structural relationship between a parent drug and its oxa-BCHep analog.

Comparative Physicochemical Properties: Expected Improvements

The strategic design of oxa-BCHep analogs leads to predictable and advantageous shifts in their physicochemical properties compared to their parent molecules. The following table summarizes these expected changes, with the understanding that the magnitude of the effect will be dependent on the specific molecular context.

Physicochemical PropertyParent Drug (Typical)Oxa-BCHep Analog (Expected)Rationale for Change
Lipophilicity (LogP/LogD) HigherLowerThe introduction of a polar oxygen atom increases the molecule's hydrophilicity.[6][12]
Aqueous Solubility LowerHigherThe oxygen atom acts as a hydrogen bond acceptor, improving interactions with water.[6][11]
Metabolic Stability Variable (often lower)HigherReplacement of metabolically labile groups (e.g., aromatic rings) with the robust bicyclic core.[7][9]
Fraction of sp³ carbons (Fsp³) LowerHigherThe scaffold is inherently three-dimensional and saturated, moving away from "flatland".[6]
Molecular Weight VariableSimilarThe bioisosteric replacement often results in a minimal change in molecular weight.[7]

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of oxa-BCHep analogs, a series of standardized experiments should be conducted. The following protocols are fundamental in early-stage drug discovery for characterizing and comparing the physicochemical properties of new chemical entities.[13][14]

Determination of Lipophilicity (LogP) by RP-HPLC

Rationale: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and potential for off-target effects.[15] The Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput alternative to the traditional shake-flask method, requiring less compound and being suitable for impure samples.[15]

Protocol:

  • Preparation of Standards: A set of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).

  • Mobile Phase Preparation: A series of mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH) are prepared.

  • Chromatographic Analysis:

    • The standard compounds and the test compounds (parent drug and oxa-BCHep analog) are injected onto a C18 RP-HPLC column.

    • The retention time (t_R_) for each compound is recorded for each mobile phase composition.

    • The dead time (t_0_) is determined using a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k): The capacity factor for each compound at each mobile phase composition is calculated using the formula: k = (t_R_ - t_0_) / t_0_.

  • Extrapolation to 100% Aqueous Phase: For each compound, a plot of log(k) versus the percentage of organic modifier is generated. The y-intercept of this plot (log k_w_) is determined by linear regression.

  • LogP Determination: A calibration curve is created by plotting the known LogP values of the standard compounds against their determined log k_w_ values. The LogP of the test compounds can then be interpolated from this calibration curve.

Caption: Workflow for LogP determination using RP-HPLC.

Aqueous Solubility Assessment by the Shake-Flask Method

Rationale: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[16] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[17]

Protocol:

  • Compound Addition: An excess amount of the solid compound (parent drug or oxa-BCHep analog) is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Solubility Determination: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

In Vitro Metabolic Stability in Liver Microsomes

Rationale: The metabolic stability of a drug candidate is a key determinant of its half-life and oral bioavailability.[9] Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.[9]

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, add liver microsomes (e.g., human, rat, or mouse) to a pre-warmed buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Add the test compound (parent drug or oxa-BCHep analog) at a known concentration. The reaction is initiated by the addition of the NADPH-regenerating system (which provides the necessary cofactor for CYP enzyme activity).

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t_1/2_) is calculated as: t_1/2_ = 0.693 / k.

    • A longer half-life indicates greater metabolic stability.

Conclusion and Future Outlook

The strategic application of bioisosterism through the development of oxa-BCHep analogs represents a promising avenue for the discovery of superior drug candidates. By replacing metabolically vulnerable and often poorly soluble moieties with a rigid, polar, and three-dimensional scaffold, medicinal chemists can rationally design molecules with improved physicochemical properties. The expected enhancements in aqueous solubility, metabolic stability, and potentially target affinity, position oxa-BCHep analogs as a valuable tool in overcoming common drug development hurdles.

The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these novel analogs with their parent drugs. The data generated from these studies will be crucial in validating the design principles and guiding the selection of the most promising candidates for further preclinical and clinical development. As the field of medicinal chemistry continues to evolve, the adoption of such innovative and rationally designed scaffolds will be paramount in delivering safer and more effective medicines.

References

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • The role of bioisosterism in modern drug design: Current applic
  • The role of bioisosterism in modern drug design: Current applic
  • Domainex. (2023, January 24). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes.
  • ChemRxiv. (n.d.). Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps)
  • LASSBIO.
  • ResearchGate. (2026, January 23). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.
  • Characterization of physicochemical properties of substances using chromatographic separation methods. (2020, October 27). Macedonian Pharmaceutical Bulletin.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • ACS Publications. (2024, January 22). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.
  • ResearchGate. Synthesis of BCHep pharmaceutical analogues and comparison of...
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On.
  • PharmaBlock. Bicyclo[3.1.0]hexanes in Drug Discovery.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • PMC. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening.
  • Benchchem. Bicyclo[3.1.0]hexan-3-one.
  • WuXi AppTec DMPK. Physicochemical Property Study.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • PMC.
  • ChemRxiv. Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St.
  • ResearchGate. (2025, January 15). Pharmacochemical Evolution of Carbapenems and Structural Analogues.
  • Semantic Scholar. (2022, March 31). Development of Bicyclo[3.1.
  • MDPI. (2022, March 31). Development of Bicyclo[3.1.
  • Biochemical and biophysical characterization of the OXA-48-like carbapenemase OXA-436. (2021, September 1).
  • Enamine.
  • PubMed. (2021, July 27).
  • PMC. (2019, December 21). Biochemical and Structural Characterization of OXA-405, an OXA-48 Variant with Extended-Spectrum β-Lactamase Activity.

Sources

Advanced Profiling of 3-Oxabicyclo[3.1.1]heptane Bioisosteres: In Vitro and In Vivo Performance Benchmarks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings like benzene frequently leads to clinical attrition due to poor aqueous solubility, high lipophilicity, and metabolic liabilities. The transition toward sp3-rich saturated scaffolds—often termed the "escape from flatland"—has driven the development of novel bioisosteres. Recently, independent research groups from Janssen, Enamine, and leading academic institutions have validated 3-oxabicyclo[3.1.1]heptane (3-oxa-BCH) as a highly effective, saturated bioisostere for meta-substituted benzene rings[1],[2],[3].

This guide provides an objective, data-driven comparison of 3-oxa-BCH-containing compounds against their traditional benzene counterparts, detailing the in vitro and in vivo protocols required to validate their enhanced physicochemical and pharmacokinetic (PK) profiles.

Structural & Geometric Rationale

The primary challenge in replacing a meta-benzene ring is accurately mimicking its exit vectors and bond distances without introducing steric clashes or chemical instability. The 3-oxa-BCH core solves this by utilizing a bridged bicyclic framework where the oxygen atom not only improves solubility but also maintains the necessary symmetry[4].

StructuralLogic A meta-Benzene Core (High Lipophilicity) B 3-oxabicyclo[3.1.1]heptane (Saturated Bioisostere) A->B Isosteric Replacement C Maintained Exit Vectors (~120° Angle) B->C D Increased sp3 Fraction (Higher Fsp3) B->D E Added H-Bond Acceptor (Ether Oxygen) B->E F Preserved Target Binding (Maintained IC50) C->F G Enhanced Drug-Likeness (>500% Solubility Increase) D->G E->G

Logic flow of replacing meta-benzene with 3-oxa-BCH to improve physicochemical properties.

Table 1: Geometric Comparison of Scaffolds

Crystallographic analysis confirms that 3-oxa-BCH is a near-perfect geometric match for meta-benzene, while drastically altering the physicochemical landscape[4],[3].

Geometric / Chemical Parametermeta-Benzene3-oxabicyclo[3.1.1]heptaneImpact on Drug Design
Distance r (Å) 2.42 – 2.432.10 – 2.12Slightly shorter, minimizing steric bulk.
Distance d (Å) 4.93 – 5.054.75 – 4.77Preserves spatial relationship of substituents.
Exit Angle φ (°) 116 – 122120 – 124Perfect match for receptor pocket alignment.
sp3 Fraction (Fsp3) 0.01.0Drives reduction in melting point and lipophilicity.
Planes of Symmetry 22Eliminates chiral complexity during scale-up.

In Vitro Profiling: Methodologies & Causality

Replacing a lipophilic benzene ring with an oxygenated bicyclic system fundamentally alters a molecule's interaction with aqueous environments and lipid bilayers. To objectively measure these changes, a rigorous in vitro screening cascade is required.

Protocol 1: Bidirectional Caco-2 Permeability & Efflux Profiling
  • Objective: Assess whether the introduction of the ether oxygen (a new hydrogen bond acceptor) in the 3-oxa-BCH core restricts passive permeability or increases active efflux liability.

  • Causality of Design: We utilize Caco-2 cells rather than PAMPA because Caco-2 natively expresses intestinal efflux transporters (e.g., P-glycoprotein). The increased sp3 character and added oxygen can sometimes trigger P-gp recognition; bidirectional screening explicitly identifies this liability[2].

  • Step-by-Step Methodology:

    • Cell Culturing: Seed Caco-2 cells on polycarbonate filter membranes (0.4 µm pore) in 24-well Transwell plates. Culture for precisely 21 days to ensure full polarization and tight junction formation.

    • Integrity Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 250 Ω·cm². Co-incubate the test compound with Lucifer Yellow (a paracellular marker). Rejection of any well showing >1% Lucifer Yellow flux ensures that the monolayer integrity was not compromised by the 3-oxa-BCH compound.

    • Dosing & Incubation: Apply 10 µM of the candidate compound to either the apical (A) or basolateral (B) chamber. Incubate at 37°C for 2 hours.

    • Quantification: Extract samples from both donor and receiver compartments. Analyze via LC-MS/MS to calculate apparent permeability (

      
      ) and the Efflux Ratio (
      
      
      
      ).

In Vivo Translation & Efficacy

The ultimate test of a bioisostere is its performance in living systems. When the central benzene ring of the anticancer drug Sonidegib was replaced with 3-oxa-BCH, the resulting analogue maintained nanomolar potency while exhibiting a >500% improvement in aqueous solubility and superior metabolic stability[4],[2],[3].

Workflow Start 3-oxa-BCH Synthesis InVitro In Vitro Assays (Solubility, Caco-2) Start->InVitro Metab Microsomal Stability (HLM) InVitro->Metab Decision Go/No-Go Criteria Metab->Decision Decision->Start Fail InVivo In Vivo PK (Mouse Cassette) Decision->InVivo Pass Efficacy Xenograft Efficacy Model InVivo->Efficacy

Sequential in vitro and in vivo screening cascade for 3-oxa-BCH drug candidates.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling in Mice
  • Objective: Quantify the improvements in oral bioavailability and clearance resulting from the 3-oxa-BCH substitution.

  • Causality of Design: The enhanced aqueous solubility of the 3-oxa-BCH core allows for the use of mild, predominantly aqueous vehicles. This avoids the harsh surfactants (e.g., Cremophor EL) typically required for flat aromatics, thereby eliminating vehicle-induced toxicity and providing a clearer PK readout[4].

  • Step-by-Step Methodology:

    • Formulation: Dissolve the 3-oxa-BCH candidate in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Dosing: Administer intravenously (IV, 1 mg/kg) via the tail vein and orally (PO, 5 mg/kg) via oral gavage to male C57BL/6 mice (n=3 per route).

    • Sampling (Self-Validating Step): Collect blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Immediately spike plasma samples with a known internal standard (e.g., warfarin) prior to protein precipitation. This continuous internal monitoring ensures that extraction recovery and matrix effects are accounted for during LC-MS/MS analysis.

    • NCA Analysis: Perform Non-Compartmental Analysis to determine Clearance (Cl), Volume of Distribution (Vd), Half-life (

      
      ), and Oral Bioavailability (%F).
      
Table 2: Benchmark Comparison (Sonidegib vs. 3-oxa-BCH Analogue)

Data synthesized from recent bioisosteric validation studies[4],[2],[3] demonstrates the profound impact of the 3-oxa-BCH core on drug-like properties.

Performance MetricSonidegib (Parent Drug)3-oxa-BCH Sonidegib AnalogueNet Benefit of Isostere
Target Potency (IC50) ~1.3 nMNanomolar rangePreserved on-target efficacy.
Aqueous Solubility Poor (<1 µg/mL)>500% IncreaseEnables simpler oral formulations.
Lipophilicity (LogD) HighSignificantly ReducedLowers off-target toxicity risks.
Metabolic Stability BaselineImprovedsp3 core resists rapid CYP450 oxidation.
In Vivo Permeability ModerateIncreasedHigher fraction absorbed in the GI tract.

Conclusion

The 3-oxabicyclo[3.1.1]heptane scaffold represents a triumph of modern structural design. By perfectly mimicking the spatial arrangement of meta-benzene while leveraging the physicochemical benefits of an oxygenated sp3 framework, it systematically resolves the solubility and permeability bottlenecks that plague flat aromatics. For drug development professionals, integrating this scaffold—and validating it through the rigorous in vitro and in vivo protocols outlined above—offers a highly validated pathway to rescue stalled pipeline candidates.

References

  • Mykhailiuk, P. K., et al. (2024). Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv. Available at:[Link]

  • Morvan, J., Renders, E., Buijnsters, P. J., & Ryabchuk, P. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Available at:[Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 64, e202505519. Available at:[Link]

Sources

A Comparative Guide to the Metabolic Stability of Drugs Modified with 3-Oxabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is achieving a desirable metabolic stability profile. A drug that is metabolized too quickly will have a short half-life, limiting its therapeutic window, while one that is metabolized too slowly can lead to accumulation and potential toxicity. The strategic modification of a drug's chemical scaffold is a cornerstone of medicinal chemistry, aimed at fine-tuning its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides an in-depth technical comparison of the metabolic stability of drugs modified with the 3-oxabicyclo[3.1.1]heptane scaffold, a promising bioisostere for the commonly encountered meta-substituted phenyl ring. We will delve into the experimental data, compare its performance against other alternatives, and provide detailed protocols for assessing metabolic stability in your own research.

The Rise of Saturated Bioisosteres: Escaping "Flatland"

For decades, aromatic rings have been a mainstay in drug design. However, their inherent planarity and susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes often present significant liabilities.[1] This has fueled the exploration of saturated, three-dimensional bioisosteres that can mimic the spatial arrangement of a phenyl ring's substituents while offering improved physicochemical properties.[2] The goal is to create molecules with enhanced solubility, reduced lipophilicity, and, crucially, greater metabolic stability.

The 3-oxabicyclo[3.1.1]heptane moiety has emerged as a compelling alternative to the meta-substituted benzene ring. Its rigid, bicyclic structure effectively orients substituents in a similar spatial arrangement to a meta-substituted phenyl ring, while the introduction of an oxygen atom can favorably modulate properties like solubility and lipophilicity.

A Head-to-Head Comparison: Metabolic Stability in Focus

To objectively assess the impact of the 3-oxabicyclo[3.1.1]heptane scaffold on metabolic stability, we will examine a case study involving the anticancer drug sonidegib. Sonidegib contains a meta-substituted phenyl ring that is a known site of metabolic liability. Researchers have synthesized analogues of sonidegib where this phenyl ring is replaced with a bicyclo[3.1.1]heptane and a 3-oxabicyclo[3.1.1]heptane moiety.

The following table summarizes the in vitro metabolic stability data from a study comparing these compounds in human liver microsomes. The key parameter measured is intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize a drug. A lower CLint value indicates greater metabolic stability.

CompoundStructureIntrinsic Clearance (CLint) in HLM (µL/min/mg)
Sonidegib (Parent Drug) (Structure with meta-substituted phenyl ring)16
Bicyclo[3.1.1]heptane Analogue (Structure with bicyclo[3.1.1]heptane)14
3-Oxabicyclo[3.1.1]heptane Analogue (Structure with 3-oxabicyclo[3.1.1]heptane)28

Data Interpretation and Mechanistic Insights

The data reveals a nuanced picture. The simple replacement of the phenyl ring with a saturated bicyclo[3.1.1]heptane scaffold led to a slight improvement in metabolic stability (lower CLint). This is consistent with the general principle that removing an electron-rich aromatic ring can reduce susceptibility to oxidative metabolism.

However, the introduction of the oxygen atom in the 3-oxabicyclo[3.1.1]heptane analogue resulted in a noticeable decrease in metabolic stability (higher CLint) compared to both the parent drug and the purely carbocyclic analogue. This suggests that while the oxabicycloalkane scaffold can offer benefits in terms of physicochemical properties like solubility, it may also introduce a new metabolic "soft spot."

The primary route of metabolism for sonidegib is oxidation and amide hydrolysis, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4] It is plausible that the ether linkage in the 3-oxabicyclo[3.1.1]heptane ring provides a new site for oxidative attack by CYP enzymes, leading to the observed increase in clearance.

This case study underscores a critical principle in bioisosteric replacement: a modification that improves one property may have a detrimental effect on another. Therefore, a comprehensive assessment of all relevant ADME parameters is essential.

Experimental Protocols for Assessing Metabolic Stability

To empower researchers to evaluate the metabolic stability of their own compounds, we provide detailed, step-by-step protocols for two of the most common in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[5][6]

Principle: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes. By incubating a test compound with liver microsomes in the presence of the necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time.

Experimental Workflow:

graphdot prep1 Prepare test compound stock solution (e.g., 10 mM in DMSO) inc1 Pre-warm microsome suspension and test compound to 37°C prep1->inc1 prep2 Prepare liver microsome suspension (e.g., 1 mg/mL in buffer) prep2->inc1 prep3 Prepare NADPH regenerating system inc2 Initiate reaction by adding NADPH regenerating system prep3->inc2 inc1->inc2 inc3 Incubate at 37°C with shaking inc2->inc3 samp1 Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) inc3->samp1 samp2 Quench reaction with cold acetonitrile containing an internal standard samp1->samp2 ana1 Centrifuge to pellet protein samp2->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify parent compound remaining ana2->ana3

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, add the potassium phosphate buffer, the liver microsome suspension (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is equal to the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[8][9]

Principle: By incubating a test compound with a suspension of cryopreserved hepatocytes, a more physiologically relevant assessment of metabolic stability can be obtained.

Experimental Workflow:

graphdot prep1 Thaw cryopreserved hepatocytes prep2 Determine cell viability and density prep1->prep2 prep3 Resuspend hepatocytes in incubation medium prep2->prep3 inc1 Add hepatocyte suspension to a plate prep3->inc1 inc2 Add test compound to initiate the assay inc1->inc2 inc3 Incubate at 37°C with gentle shaking inc2->inc3 samp1 Aliquots taken at multiple time points inc3->samp1 samp2 Quench reaction with cold acetonitrile containing an internal standard samp1->samp2 ana1 Centrifuge to pellet cell debris samp2->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify parent compound remaining ana2->ana3

Sources

head-to-head comparison of different synthetic routes to 3-oxabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta" Challenge

In modern medicinal chemistry, the "Escape from Flatland" has driven the adoption of saturated bioisosteres. While bicyclo[1.1.1]pentanes (BCPs) successfully mimic para-substituted benzenes, finding a geometrically accurate isostere for meta-substituted benzenes has been a longstanding challenge.[1][2][3]

The 3-oxabicyclo[3.1.1]heptane (3-oxa-BCHep) scaffold has emerged as the premier solution. With an exit vector angle of ~119° (nearly identical to the 120° of m-benzene) and improved solubility profiles compared to its all-carbon counterpart, it is a high-value target for lead optimization (Morvan et al., 2025).

This guide provides a head-to-head technical comparison of the two primary synthetic strategies to access this scaffold: the classical Intramolecular [2+2] Cycloaddition and the modern Acid-Catalyzed Spiro-Rearrangement .

Critical Analysis of Synthetic Routes

Route A: The Modern Standard – Acid-Catalyzed Spiro-Rearrangement

Status: Preferred | Scalability: High | Complexity: Low

Developed and optimized recently by groups at Janssen and Enamine (Morvan et al., 2025; Dibchak et al., 2025), this route utilizes a thermodynamic "spiro-switch" to convert readily available spiro-oxetanes into the bridged bicyclic system.

  • Mechanism: The reaction proceeds via the protonation of a (2-oxaspiro[3.3]heptan-6-yl)methanol precursor. The strain release of the spiro-oxetane drives a Wagner-Meerwein-type rearrangement, expanding the ring to form the thermodynamically stable 3-oxabicyclo[3.1.1]heptane core.

  • Key Advantage: It allows for the direct installation of bridgehead substituents (mimicking meta-substituents) from modular precursors.[2][3]

Route B: The Legacy Approach – Intramolecular [2+2] Cycloaddition

Status: Niche/Legacy | Scalability: Low | Complexity: High

Historically, access to this core relied on constructing the cyclobutane and pyran rings simultaneously or sequentially via high-energy photochemical or thermal cycloadditions.

  • Mechanism: Typically involves the intramolecular [2+2] cycloaddition of bis-allyl ethers or 3-oxa-1,6-enynes.[1]

  • Limitations: These routes often suffer from harsh reaction conditions (high UV flux or temperature), poor diastereocontrol, and a restrictive substrate scope that limits late-stage diversification.

Head-to-Head Comparison Data

The following table contrasts the performance metrics of the optimized Spiro-Rearrangement against classical Cycloaddition methods.

FeatureRoute A: Spiro-RearrangementRoute B: [2+2] Cycloaddition
Overall Yield High (87–97%) for the key stepLow to Moderate (30–60%)
Step Count 3 Steps (from commercial materials)5–8 Steps (often requires complex precursor synthesis)
Atom Economy High (Isomerization is 100% atom economical)Moderate (often requires dilute conditions)
Scalability Kilogram-ready (demonstrated on >40g scale)Milligram to Gram scale (photochemistry limits)
Reagent Safety Benign (Cat. Pyr·HCl, Dioxane)Hazardous (UV light, high pressure, or heavy metals)
Substrate Scope Broad (Tolerates heterocycles, esters, nitriles)Narrow (Sensitive to sterics and electronics)

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Route A utilizes a strain-release rearrangement, while Route B relies on high-energy ring construction.

G Start Target: 3-Oxabicyclo[3.1.1]heptane RouteA Route A: Spiro-Rearrangement (Recommended) Start->RouteA RouteB Route B: [2+2] Cycloaddition (Legacy) Start->RouteB PrecursorA Precursor: (2-Oxaspiro[3.3]heptan-6-yl)methanol RouteA->PrecursorA StepA1 Activation: H+ (Pyr·HCl) PrecursorA->StepA1 StepA2 Transition: Wagner-Meerwein Ring Expansion StepA1->StepA2 StepA2->Start  Thermodynamic Product PrecursorB Precursor: Bis-allyl ethers / Enynes RouteB->PrecursorB StepB1 Activation: hν (UV) or Δ PrecursorB->StepB1 StepB2 Transition: High-Energy Cyclization StepB1->StepB2 StepB2->Start  Kinetic Product

Caption: Mechanistic divergence between the thermodynamic spiro-rearrangement (Route A) and kinetic cycloaddition (Route B).

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane via acid-catalyzed rearrangement. Validation: Protocol adapted from Morvan et al. (2025) and validated for scale-up.

Phase 1: Precursor Assembly (Spiro-Oxetane Formation)
  • Alkylation:

    • Charge a flask with NaH (2.5 equiv) in dry DMF at 0 °C.

    • Add methyl phenylacetate (1.0 equiv) dropwise. Stir for 30 min.

    • Add 3-(bromomethyl)-3-methyloxetane (1.2 equiv). Warm to RT and stir for 4 h.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of phenylacetate.

    • Workup: Quench with sat. NH₄Cl, extract with EtOAc. Purify via flash chromatography to obtain the spiro-ester.

  • Reduction:

    • Dissolve the spiro-ester in dry THF at 0 °C.

    • Add LiAlH₄ (1.5 equiv) or DIBAL-H (2.5 equiv) dropwise.

    • Stir at 0 °C to RT for 2 h.

    • Workup: Fieser workup (Water/15% NaOH/Water). Filter precipitate. Concentrate to yield (2-oxaspiro[3.3]heptan-6-yl)methanol .

    • Note: Purity >90% is usually sufficient for the next step; distillation can be used if necessary.

Phase 2: The "Spiro-Switch" Rearrangement

This is the critical step defining the modern route.

  • Reaction Setup:

    • Dissolve the alcohol precursor (from Phase 1) in 1,4-dioxane (0.1 M concentration).

    • Add Pyridinium Chloride (Pyr[1][4][5]·HCl) (0.1 equiv / 10 mol%).

    • Critical Note: Do not use strong mineral acids (HCl, H₂SO₄) directly, as they may cause decomposition or over-reaction. The buffered acidity of Pyr·HCl is essential.

  • Execution:

    • Stir the mixture at 40 °C for 1–4 hours.

    • In-Process Control: Monitor by ¹H NMR.[6][7] The diagnostic signals of the spiro-oxetane (doublets ~4.5 ppm) will disappear, replaced by the bridgehead protons of the bicyclo system.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute with Et₂O or EtOAc, wash with sat. NaHCO₃ (to remove pyridine salts).

    • Dry over MgSO₄ and concentrate.

    • Yield: Typically 87–97% isolated yield.

References

  • Morvan, J., et al. (2025).[5][8] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Link[4]

  • Dibchak, D., et al. (2025).[6] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. Link

  • Anderson, E. A., et al. (2022).[2][3] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature. Link(Note: Describes the all-carbon analog synthesis).

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969).[1] Synthesis of 3-oxabicyclo[3,1,1]heptanes by rearrangement of 3-oxaspiro[3,3]heptanes. Journal of the Chemical Society C: Organic. Link

Sources

Validating 3-Oxabicyclo[3.1.1]heptane Scaffolds: A Guide to Target Engagement and Bioisosteric Fidelity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta" Challenge

In the campaign to "escape from flatland," medicinal chemists have successfully deployed bicyclo[1.1.1]pentane (BCP) as a robust bioisostere for para-phenyl rings. However, mimicking the geometry of meta-substituted arenes has remained a significant structural hurdle.[1][2][3][4]

The 3-oxabicyclo[3.1.1]heptane (oxa-BCH) scaffold has emerged as a high-fidelity saturated isostere for meta-substituted benzenes (and pyridines).[1] Unlike its all-carbon parent (bicyclo[3.1.1]heptane), the oxa-BCH incorporates an oxygen atom that reduces the scaffold's volume to more closely match the parent aromatic ring while significantly lowering lipophilicity (LogD) and enhancing aqueous solubility.

This guide provides a technical framework for validating target engagement of oxa-BCH-modified ligands. We compare this scaffold against traditional aromatic and all-carbon alternatives and detail the experimental protocols required to confirm that physicochemical improvements do not come at the cost of binding affinity.

Comparative Analysis: Scaffold Performance

The decision to incorporate a 3-oxabicyclo[3.1.1]heptane core is usually driven by a need to improve ADME properties without disrupting the binding vector of the substituents.

Table 1: Physicochemical & Geometric Comparison
Feature3-Oxabicyclo[3.1.1]heptane (The Product)meta-Benzene (The Standard)Bicyclo[3.1.1]heptane (All-Carbon Alt.)
Primary Utility Saturated BioisostereParent ScaffoldSaturated Bioisostere
Exit Vector Angle ~118° (High Fidelity)120°~118°
C–C Bond Distance 4.75 Å5.04 Å~4.80 Å
Lipophilicity (LogD) Significantly Lower (ΔLogD ~ -2.0 vs Benzene)High (Baseline)Moderate Reduction
Aqueous Solubility High (>500% increase typical)LowModerate
Metabolic Stability High (removes metabolic hotspots)Low (prone to oxidation)High
Molecular Volume ~101 ų (Closer to benzene)84 ų109 ų (Bulky)
Key Limitation Synthetic complexity (historically)Toxicity/SolubilitySteric clash risk

Analytic Insight: The critical advantage of the oxa-BCH over the all-carbon BCH is the volume reduction. The oxygen atom acts as a "slimming" element, allowing the scaffold to fit into tight binding pockets where the all-carbon BCH might suffer steric clashes, while still providing the solubility benefits of an ether linkage.

Strategic Validation Framework

Confirming target engagement for these ligands requires a specific workflow. Because the scaffold changes the 3D topology slightly (from planar to bridged-bicyclic), standard phenotypic assays are insufficient to distinguish between "off-target toxicity" and "on-target efficacy."

Diagram 1: The Validation Decision Matrix

ValidationLogic Start Ligand Design: Replace meta-Benzene with 3-oxabicyclo[3.1.1]heptane Check1 Does it fit the pocket? Start->Check1 Method1 In Silico Docking (Check Volume/Vectors) Check1->Method1 Step2 Synthesis Successful Method1->Step2 Pass Question2 Is Binding Kinetic Preserved? Step2->Question2 Method2 SPR / GCI (Direct Binding - kd/kon) Question2->Method2 Question3 Does it engage inside the cell? Method2->Question3 Affinity Confirmed Method3 CETSA / NanoBRET (Intracellular Engagement) Question3->Method3 Outcome Validated Lead (High Solubility + Potency) Method3->Outcome Engagement Confirmed

Caption: Logical workflow for validating oxa-BCH ligands, prioritizing biophysical confirmation before cellular phenotypic readout.

Primary Methodology: Cellular Thermal Shift Assay (CETSA)[5][6]

While Surface Plasmon Resonance (SPR) confirms binding to purified protein, CETSA is the gold standard for validating that your oxa-BCH ligand permeates the membrane (a key selling point of the scaffold) and stabilizes the target in a complex cellular environment.

Why CETSA for this Scaffold?

Ligands modified with 3-oxabicyclo[3.1.1]heptane often exhibit different intracellular accumulation rates than their aromatic parents due to altered permeability. CETSA controls for this by measuring engagement in situ.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

Objective: Determine the


 of target engagement in live cells.

Materials:

  • Cell line expressing target (endogenous or transfected).

  • Test Compound: Oxa-BCH modified ligand.[1]

  • Control Compound: Parent aromatic ligand (positive control).

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.

Workflow:

  • Cell Seeding:

    • Seed cells at

      
       cells/mL in T-75 flasks. Allow 24h recovery.
      
  • Compound Treatment:

    • Harvest cells and resuspend in fresh media.

    • Aliquot into PCR tubes (20 µL/tube).

    • Treat with a 10-point dilution series of the Oxa-BCH ligand (e.g., 10 µM down to 0.1 nM).

    • Incubate for 60 minutes at 37°C / 5% CO₂. (Note: This allows equilibrium and tests permeability).[4]

  • Heat Pulse (The Critical Step):

    • Set a thermal cycler to the aggregation temperature (

      
      ) of your specific target (determined previously via melt curve, typically 42–55°C).
      
    • Heat samples for exactly 3 minutes .

    • Immediately cool to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer to cells. Incubate 20 mins on ice with occasional vortexing.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[1][5][6][7] Unbound/unstable protein aggregates and pellets. Ligand-stabilized protein remains in the supernatant.

  • Detection:

    • Analyze supernatant via Western Blot or AlphaLISA.

  • Data Analysis:

    • Plot signal intensity vs. compound concentration.

    • Calculate

      
       (concentration required to stabilize 50% of the target).
      

Success Criteria:

  • The Oxa-BCH ligand should show an

    
     within 3–5x of the parent aromatic compound.
    
  • A significant right-shift (loss of potency) implies the scaffold volume (101 ų) is clashing with the binding pocket.

Secondary Methodology: Surface Plasmon Resonance (SPR)

To distinguish whether a loss of potency is due to permeability or binding kinetics , you must perform SPR.

  • Sensor Chip: CM5 or Streptavidin (biotinylated target).

  • Running Buffer: HBS-EP+ (minimize DMSO mismatch).

  • Key Metric: Residence Time (

    
    ).
    
    • Hypothesis: The oxa-BCH scaffold is rigid. If it fits, the entropy penalty upon binding is lower than flexible linkers, potentially improving residence time.

Diagram 2: Interpreting Engagement Data

DataInterpretation Result Experimental Result CaseA High CETSA Potency High SPR Affinity Result->CaseA CaseB Low CETSA Potency High SPR Affinity Result->CaseB CaseC Low CETSA Potency Low SPR Affinity Result->CaseC ConcA Ideal Bioisostere. Solubility gains are valid. CaseA->ConcA ConcB Permeability Issue. Check LogD (too low?). CaseB->ConcB ConcC Steric Clash. Oxa-BCH volume (101 ų) is too large for this specific pocket. CaseC->ConcC

Caption: Troubleshooting flow for oxa-BCH ligand performance.

Case Study Reference: Sonidegib Analog

Recent literature validates this approach using Sonidegib , an anticancer Hedgehog pathway inhibitor.

  • Modification: Replacement of the central meta-substituted benzene/pyridine ring with 3-oxabicyclo[3.1.1]heptane.

  • Outcome:

    • Potency: Retained nanomolar potency (confirmed via biological activity assays).

    • Solubility: Increased by >500% (6 µM vs 34 µM).

    • Lipophilicity: LogD dropped by ~2 units.[7]

References

  • Morvan, J., et al. "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings."[4][7] ChemRxiv, 2024.[4] Link

  • Mykhailiuk, P. K., et al. "Saturated Bioisosteres of Benzene: Where to go Next?" Chemistry – A European Journal, 2023. Link

  • Jafari, R., et al.[4][8][7][9] "The cellular thermal shift assay for evaluating drug target interactions in cells."[5][10] Nature Protocols, 2014. Link

  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 2490375-56-7) is a conformationally restricted building block used primarily in medicinal chemistry to improve metabolic stability and alter the vector of substituents in drug candidates.[1][2]

Unlike simple aliphatic acids, this molecule features a strained bicyclic bridge. While its primary hazard profile aligns with organic acids (irritant), its rigid geometry and ether linkage require specific handling protocols to prevent static-induced loss (dusting) and to manage potential peroxide formation risks during long-term storage.

Scope of Guide: This document moves beyond generic SDS statements, providing a decision-matrix for PPE based on experimental context (weighing vs. synthesis) and specific disposal workflows.

Hazard Identification & Risk Assessment

We apply the Precautionary Principle : In the absence of extensive toxicological data for this specific CAS, we treat it as a bioactive organic acid with potential respiratory irritant properties.

Core Hazard Profile (GHS Classification)
Hazard ClassCodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[2][3]Direct contact with powder causes dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5]Acidic dust is highly damaging to corneal tissue.
STOT-SE H335 May cause respiratory irritation.[2]Inhalation of dust triggers mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

Critical Insight: Do not select gloves based solely on the solid acid. Once dissolved, the solvent carrier dictates the permeation breakthrough time.

PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct protective gear based on the operational state of the chemical.

PPE_Selection Start Task Definition State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Dry Solution Solvated (Reaction/Workup) State->Solution Wet PPE_Solid GLOVES: Nitrile (4 mil) EYES: Safety Glasses RESP: Fume Hood Solid->PPE_Solid SolventCheck Identify Solvent Solution->SolventCheck PPE_DCM Solvent: DCM/Chloroform GLOVES: PVA or Laminate (Nitrile fails <5 min) SolventCheck->PPE_DCM Chlorinated PPE_DMF Solvent: DMF/DMSO GLOVES: Butyl or Double Nitrile (Splash protection) SolventCheck->PPE_DMF Polar Aprotic PPE_Aq Solvent: Aqueous/Alcohol GLOVES: Standard Nitrile SolventCheck->PPE_Aq Protic

Figure 1: PPE Selection Workflow. Note that standard nitrile gloves provide negligible protection against chlorinated solvents often used with this acid.

Detailed PPE Specifications
  • Hand Protection:

    • Dry Solid: Standard Nitrile (0.11 mm / 4 mil).

    • In DCM/CHCl3: Polyvinyl Alcohol (PVA) or Silver Shield™ laminate gloves. Nitrile degrades in minutes.

    • In DMF/DMSO: Double-gloved Nitrile or Butyl Rubber.

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields. Use chemical splash goggles during workup (extraction/separation).

  • Respiratory: All handling must occur inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a N95/P100 particulate respirator is required.

Operational Protocols

A. Weighing & Transfer (Static Control)

Bicyclic organic acids are often fluffy, electrostatic solids. Static charge can cause the powder to "jump" from the spatula, creating an inhalation hazard and mass balance errors.

  • Environment: Place balance inside the fume hood.

  • Static Neutralization: Use an ionizing fan or antistatic gun (e.g., Zerostat) on the vial and spatula before opening.

  • Transfer: Use a glass or antistatic plastic weighing boat. Avoid metal spatulas if the compound is suspected to be trace-metal sensitive (though generally safe for this acid).

  • Cleanup: Wipe the balance area with a wet tissue (water/methanol) immediately after use to solubilize and remove invisible dust.

B. Reaction Setup
  • Dissolution: Add solvent slowly to the solid. Adding solid to solvent can generate a dust cloud.

  • Venting: If reacting with reagents that generate gas (e.g., thionyl chloride for acid chloride formation), ensure the vessel is vented through a scrubber or oil bubbler.

  • Temperature: Store the neat solid at 2-8°C (refrigerated) to prevent slow decarboxylation or degradation. Allow the vial to warm to room temperature before opening to prevent condensation (hydrolysis risk).

Emergency Response & Spill Management

In the event of a spill, immediate action is required to prevent mucosal damage.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Action_Powder 1. Cover with wet paper towel (Prevents dust) 2. Wipe up into bag Powder->Action_Powder Action_Liquid 1. Apply absorbent pads 2. Neutralize (Sodium Bicarb) 3. Collect Liquid->Action_Liquid Waste Label as 'Solid Organic Acid Waste' Do NOT mix with Oxidizers Action_Powder->Waste Action_Liquid->Waste Report Report to EHS Waste->Report

Figure 2: Spill Response Workflow. Emphasizes wetting dry powder to prevent aerosolization.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[4] Lift eyelids. Seek medical attention (acid burn risk).[4]

  • Skin Contact: Wash with soap and water.[2][4][6] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical support.

Disposal & Waste Management

Proper disposal ensures regulatory compliance and environmental safety.

  • Waste Stream: Classify as "Solid Organic Waste" or "Acidic Organic Waste" depending on local regulations.

  • Segregation:

    • Do NOT mix with strong oxidizing agents (Nitric acid, Peroxides) in the waste container.

    • Do NOT mix with strong bases (Sodium Hydroxide waste) without controlled neutralization, as this generates significant heat.

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: Clearly mark the tag with "3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid" and "Irritant."

References

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.